Carteolol-d9hydrochloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXRCFPOTXTJF-KYRNGWDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1CCC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Carteolol-d9 Hydrochloride chemical structure and properties
An In-depth Technical Guide to Carteolol-d9 Hydrochloride
Abstract: This technical guide provides a comprehensive overview of Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic blocker, Carteolol. Primarily utilized as a stable isotope-labeled internal standard, Carteolol-d9 Hydrochloride is indispensable for the accurate quantification of Carteolol in pharmacokinetic and metabolic studies. This document details its chemical structure, physicochemical properties, and the pharmacological profile of its parent compound. Furthermore, it outlines key experimental protocols for its synthesis and analysis and illustrates its mechanism of action and applications through detailed diagrams. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Carteolol is a non-selective β-adrenoceptor antagonist that exhibits intrinsic sympathomimetic activity (ISA).[1][2][3] It is clinically used to treat conditions such as glaucoma, ocular hypertension, and cardiac arrhythmias by reducing intraocular pressure and exerting systemic effects on the cardiovascular system.[3][4][5][6][7][8]
The introduction of stable isotopes, such as deuterium (d), into drug molecules is a critical technique in modern pharmaceutical research. Deuteration can subtly alter a drug's metabolic profile, but its most common application is in the creation of heavy-labeled internal standards for bioanalytical assays.[9] Carteolol-d9 Hydrochloride serves this purpose, providing a compound with a chemical behavior nearly identical to Carteolol but with a distinct mass-to-charge ratio. This property allows for precise and accurate quantification in complex biological matrices using mass spectrometry-based methods.[9][10]
Chemical Structure and Physicochemical Properties
Carteolol-d9 Hydrochloride is a deuterated form of Carteolol hydrochloride where nine hydrogen atoms on the tert-butyl group have been replaced with deuterium. This substitution increases the molecular weight, making it an ideal internal standard for mass spectrometry.
Data Presentation: Chemical and Physical Properties
The key chemical identifiers and physicochemical properties of Carteolol-d9 Hydrochloride are summarized in the tables below.
Table 1: Chemical Identifiers for Carteolol-d9 Hydrochloride
| Identifier | Value | Citations |
| IUPAC Name | 5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride | [11][12] |
| CAS Number | 1346602-13-8 | [9][10][11][12][13][14] |
| Molecular Formula | C₁₆H₁₆D₉ClN₂O₃ | [11][12][13][15] |
| SMILES | O=C1CCC2=C(OCC(O)CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C=CC=C2N1.Cl | [11] |
| InChI | InChI=1S/C16H24N2O3.ClH/c1-16(2,3)17-9-11(19)10-21-14-6-4-5-13-12(14)7-8-15(20)18-13;/h4-6,11,17,19H,7-10H2,1-3H3,(H,18,20);1H/i1D3,2D3,3D3; | [11][13] |
| Synonyms | (+/-)-Carteolol-d9 HCl, dl-Carteolol-d9 HCl, OPC-1085-d9 | [4][10] |
Table 2: Physicochemical Properties of Carteolol-d9 Hydrochloride
| Property | Value | Citations |
| Molecular Weight | 337.89 g/mol | [11][12][13][14][15] |
| Appearance | White to Off-White Solid | |
| Purity | >95% (by HPLC) | [11] |
| Storage Conditions | -20°C for long-term storage | [11][15] |
| Solubility | Slightly soluble in Methanol and Water. Soluble in DMSO (~16 mg/mL), Ethanol (~11 mg/mL), and PBS (pH 7.2, ~5 mg/mL). | [13][16] |
Pharmacological Profile of Carteolol
The pharmacological activity of Carteolol-d9 Hydrochloride is considered identical to that of its non-deuterated parent compound, Carteolol.
Mechanism of Action
Carteolol is a non-selective beta-adrenergic antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[1][5][17] These receptors are key components of the sympathetic nervous system.
-
In the Eye: Blockade of β-adrenergic receptors in the ciliary body reduces the production of aqueous humor, the fluid that maintains intraocular pressure (IOP).[3][7][17] This reduction in IOP is the primary mechanism for its efficacy in treating glaucoma.[2]
-
Systemic Effects: Blockade of β1 receptors in the heart reduces heart rate and cardiac output, while blockade of β2 receptors can affect the bronchi and blood vessels.[17]
Uniquely among some beta-blockers, Carteolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-receptors while blocking them from being activated by more potent endogenous catecholamines like epinephrine.[1][17] This can minimize certain side effects, such as bradycardia.[3] Additionally, some studies have found it acts as an antagonist at serotonin 5-HT₁A and 5-HT₁B receptors.[1]
Signaling Pathway
The antagonism of the β-adrenergic receptor by Carteolol interrupts the G-protein coupled receptor (GPCR) signaling cascade. Normally, the binding of an agonist (like epinephrine) activates the receptor, leading to the stimulation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response. Carteolol competitively blocks the receptor, preventing this cascade from initiating.
Experimental Protocols
Synthesis Outline
While specific, proprietary methods are used for the synthesis of Carteolol-d9 Hydrochloride, the general pathway follows the established synthesis of the parent compound, Carteolol Hydrochloride, with the use of a deuterated starting material (e.g., tert-butylamine-d9). A patented method for the non-deuterated form involves a multi-step process.[18][19]
Methodology:
-
Preparation of 3-amino-2-cyclohexenone: This intermediate is prepared from precursor molecules.
-
Formation of Tetrahydro-quinolinedione: 3-amino-2-cyclohexenone is reacted with acrylic acid.
-
Aromatization to form 5-hydroxy-3,4-dihydro-2(1H)-quinolone: The quinolinedione intermediate is dehydrogenated.
-
Epoxidation: The resulting quinolone is reacted with an epoxy-containing reagent (e.g., epichlorohydrin) to form 5-(2,3-epoxypropoxy)-3,4-dihydro-2(1H)-quinolone.
-
Final Amination: The epoxide ring is opened by reaction with tert-butylamine (or tert-butylamine-d9 for the deuterated version) under reflux conditions to form the final Carteolol base, which is then converted to the hydrochloride salt.[18][19]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: HPLC is used to separate Carteolol-d9 HCl from any impurities. Purity is determined by comparing the peak area of the main compound to the total area of all peaks.
-
Methodology Outline: A common method, referenced in patent literature, is based on the British Pharmacopoeia.[18]
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the chromophore of the molecule absorbs strongly (e.g., ~251 nm).[16]
-
Sample Preparation: A known concentration of Carteolol-d9 HCl is dissolved in the mobile phase.
-
Quantification: The area percent of the Carteolol-d9 HCl peak is calculated to determine purity.[11]
-
Spectrophotometric Quantification
-
Principle: This method, developed for the parent compound, relies on the formation of a colored ion-pair complex that can be measured with a UV-Vis spectrophotometer.[20]
-
Methodology Outline:
-
Reagent Preparation: Prepare a solution of Alizarin yellow R Sodium salt (AR) and a Britton buffer solution at pH 11.2.
-
Complex Formation: An aliquot of the Carteolol solution is mixed with the AR reagent and the buffer in a volumetric flask.
-
Measurement: The absorbance of the resulting red-colored complex is measured at its maximum wavelength (λmax = 500 nm) against a reagent blank.
-
Quantification: The concentration is determined by comparing the absorbance to a calibration curve prepared with known concentrations of Carteolol. The method is reported to be linear in the range of 1.80-197.30 µg/mL.[20]
-
Applications in Research and Drug Development
The foremost application of Carteolol-d9 Hydrochloride is as an internal standard for quantitative bioanalysis.[9][10]
Use as an Internal Standard in LC-MS/MS
-
Principle: In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is a compound added in a known quantity to samples and calibrators. It is used to correct for the loss of analyte during sample preparation and for variations in instrument response. A stable isotope-labeled standard like Carteolol-d9 HCl is ideal because it has the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte (Carteolol), but is differentiated by its higher mass.
-
Workflow:
-
A known amount of Carteolol-d9 HCl is spiked into all biological samples (e.g., plasma, aqueous humor) and calibration standards.
-
The samples undergo extraction to isolate the analyte and the internal standard.
-
The extract is injected into an LC-MS/MS system.
-
The mass spectrometer is set to monitor specific mass transitions for both Carteolol and Carteolol-d9 HCl.
-
The concentration of Carteolol in the sample is calculated from the ratio of the analyte peak area to the internal standard peak area.
-
Conclusion
Carteolol-d9 Hydrochloride is a crucial tool for pharmaceutical researchers and analytical scientists. While sharing the pharmacological properties of its parent compound, its primary value lies in its identity as a stable isotope-labeled analog. Its use as an internal standard enables robust, reliable, and highly accurate quantification of Carteolol in biological systems, which is fundamental for conducting pharmacokinetic, bioavailability, and metabolism studies essential for drug development and clinical monitoring. The well-defined chemical properties and established analytical methodologies underscore its importance in modern bioanalytical science.
References
- 1. Carteolol - Wikipedia [en.wikipedia.org]
- 2. Carteolol: Package Insert / Prescribing Information [drugs.com]
- 3. youtube.com [youtube.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. drugs.com [drugs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. veeprho.com [veeprho.com]
- 11. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 12. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 13. bio-fount.com [bio-fount.com]
- 14. achemtek.com [achemtek.com]
- 15. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. What is the mechanism of Carteolol Hydrochloride? [synapse.patsnap.com]
- 18. CN107337639B - Stable carteolol hydrochloride, preparation method thereof and pharmaceutical composition for eyes - Google Patents [patents.google.com]
- 19. CN107337639A - Stable carteolol hydrochloride and its preparation method and medical composite for eye - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Carteolol-d9 Hydrochloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic antagonist, Carteolol. This document details its chemical properties, mechanism of action, relevant signaling pathways, and a general experimental workflow for its evaluation.
Core Compound Information
Carteolol-d9 Hydrochloride is the deuterated form of Carteolol hydrochloride. The strategic replacement of nine hydrogen atoms with deuterium isotopes provides a valuable tool for pharmacokinetic and metabolic studies, often used as an internal standard in analytical methods.
| Property | Value | Citation(s) |
| CAS Number | 1346602-13-8 | [1][2] |
| Molecular Weight | 337.89 g/mol | [1][2][3] |
| Molecular Formula | C₁₆H₁₆D₉ClN₂O₃ | [1][2] |
| Synonyms | 5-[3-[(1,1-Dimethylethyl-d9)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone Hydrochloride | [1] |
Mechanism of Action and Signaling Pathway
Carteolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both beta-1 (β₁) and beta-2 (β₂) adrenergic receptors.[4][5] Its primary therapeutic application in ophthalmology, for the treatment of glaucoma and ocular hypertension, stems from its ability to reduce intraocular pressure (IOP).[3][6] The core mechanism involves the blockade of beta-adrenergic receptors in the ciliary body of the eye, which leads to a decrease in the production of aqueous humor.[1]
The beta-adrenergic signaling pathway plays a crucial role in this process. In its natural state, the binding of catecholamines (like epinephrine and norepinephrine) to β₂-adrenergic receptors on the ciliary epithelium activates a G-protein (Gs), which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP is believed to be involved in the secretion of aqueous humor.
Carteolol, by acting as an antagonist, competitively binds to these beta-adrenergic receptors, thereby preventing the binding of endogenous catecholamines. This action inhibits the downstream signaling cascade, leading to reduced cAMP production and consequently, a decrease in aqueous humor secretion. This ultimately lowers the intraocular pressure.
Experimental Protocols and Workflow
While specific, detailed experimental protocols are proprietary and vary between research groups, a general workflow for evaluating the efficacy and mechanism of action of Carteolol can be outlined. Such studies are crucial for drug development and regulatory approval.
General Experimental Workflow for Preclinical Evaluation
A typical preclinical study to assess the IOP-lowering effects of a Carteolol formulation might involve the following steps:
-
Animal Model Selection: Utilization of appropriate animal models that mimic human glaucoma or ocular hypertension.
-
Formulation and Administration: Preparation of the Carteolol-d9 Hydrochloride formulation and topical administration to the animal's eye.
-
Intraocular Pressure Measurement: Regular measurement of IOP at various time points post-administration using a tonometer.
-
Aqueous Humor Dynamics: In more detailed studies, the rate of aqueous humor formation can be measured directly to confirm the mechanism of action.
-
Pharmacokinetic Analysis: Use of Carteolol-d9 Hydrochloride as an internal standard for liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the active drug in ocular tissues and plasma over time.
-
Safety and Toxicity Assessment: Evaluation of any local (ocular) or systemic side effects.
References
- 1. What is the mechanism of Carteolol Hydrochloride? [synapse.patsnap.com]
- 2. The β-adrenoceptor antagonist carteolol and its metabolite 8-hydroxycarteolol have different intrinsic sympathomimetic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Carteolol | C16H24N2O3 | CID 2583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carteolol: Package Insert / Prescribing Information [drugs.com]
An In-depth Technical Guide to the Solubility and Stability of Carteolol-d9 Hydrochloride
This guide provides a comprehensive overview of the solubility and stability of Carteolol-d9 Hydrochloride, a deuterated analog of Carteolol Hydrochloride. The information herein is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. Understanding the physicochemical properties of this compound is crucial for its application in research and the development of robust analytical methods and formulations.
Introduction to Carteolol-d9 Hydrochloride
Carteolol-d9 Hydrochloride is the deuterated form of Carteolol Hydrochloride, a non-selective beta-adrenergic blocker.[1] The deuterium labeling makes it a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by mass spectrometry.[1] Its chemical formula is C16H16D9ClN2O3 and it has a molecular weight of 337.89 g/mol .[2]
Solubility Profile
Qualitative Solubility: Carteolol hydrochloride is described as being soluble in water, slightly soluble in alcohol, and sparingly soluble in methanol.[4]
Quantitative Solubility Data:
The following table summarizes the quantitative solubility data for Carteolol Hydrochloride in various solvents.
| Solvent/System | Temperature | Solubility | Reference |
| Ethanol | Not Specified | ~11 mg/mL | [5] |
| DMSO | Not Specified | ~16 mg/mL | [5] |
| Dimethylformamide (DMF) | Not Specified | ~14 mg/mL | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~5 mg/mL | [5] |
| Water (H₂O) | Not Specified | ≥ 25 mg/mL (76.03 mM) | [6] |
| DMSO | 60°C (with sonication) | 50 mg/mL (152.05 mM) | [6] |
| 10% DMSO / 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 3 mg/mL (9.12 mM) | [6] |
| 10% DMSO / 90% corn oil | Not Specified | ≥ 3 mg/mL (9.12 mM) | [6] |
Experimental Protocol: Solubility Determination (Saturated Shake-Flask Method)
This protocol outlines a standard procedure for determining the solubility of Carteolol-d9 Hydrochloride in a given solvent.
-
Preparation:
-
Accurately weigh an excess amount of Carteolol-d9 Hydrochloride powder.
-
Transfer the powder into a clear glass vial.
-
Add a known volume of the desired solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or agitator set to a constant temperature (e.g., 25°C).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation. The presence of undissolved solid material at the end of this period is essential.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
A UV spectrophotometric method for Carteolol Hydrochloride has been developed with a maximum absorption wavelength (λmax) at 229 nm in simulated tear fluid.[7]
-
Calculate the concentration of Carteolol-d9 Hydrochloride in the original saturated solution based on the dilution factor.
-
-
Reporting:
-
Express the solubility in terms of mg/mL or mol/L at the specified temperature.
-
Stability Profile
The stability of Carteolol-d9 Hydrochloride is a critical factor for its storage, handling, and use in experimental settings.
Solid-State Stability: As a crystalline solid, Carteolol Hydrochloride is stable for at least four years when stored at -20°C.[5] It is recommended to store Carteolol-d9 Hydrochloride under similar conditions, protected from moisture.[6]
Solution Stability and Forced Degradation: Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[8][9] Studies on Carteolol have shown that it undergoes significant degradation under basic stress conditions.[8]
Summary of Forced Degradation Conditions for Carteolol:
| Stress Condition | Reagent/Method | Observation | Reference |
| Acidic Hydrolysis | 0.1N HCl at 60°C for 30 minutes | - | [9] |
| Basic Hydrolysis | 0.1N NaOH at 60°C for 30 minutes | Significant degradation observed | [8][9] |
| Oxidative Degradation | 3-30% Hydrogen Peroxide (H₂O₂) | - | [10] |
| Photolytic Degradation | Exposure to UV or fluorescent light | - | [8] |
| Thermal Degradation | Elevated temperature (e.g., 60-80°C) | - | [9][10] |
Experimental Protocol: Forced Degradation Study
This protocol describes a general procedure for conducting forced degradation studies on Carteolol-d9 Hydrochloride.
-
Stock Solution Preparation:
-
Prepare a stock solution of Carteolol-d9 Hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1N HCl. Heat the mixture at a specified temperature (e.g., 60°C) for a defined period. At various time points, withdraw samples and neutralize them with an equivalent amount of 0.1N NaOH.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1N NaOH. Heat the mixture as described for acidic hydrolysis. Withdraw and neutralize samples with 0.1N HCl at different time points.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature or a slightly elevated temperature and monitor for degradation over time.
-
Thermal Degradation: Expose the solid powder and the stock solution to dry heat at an elevated temperature (e.g., 80°C).
-
Photolytic Degradation: Expose the stock solution to light sources as specified by ICH guidelines (e.g., UV and visible light).
-
-
Sample Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as a gradient reverse-phase HPLC method coupled with a UV or mass spectrometric detector.
-
The method should be capable of separating the intact drug from its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify and characterize the major degradation products if necessary.
-
Conclusion
This technical guide provides essential information on the solubility and stability of Carteolol-d9 Hydrochloride for researchers and drug development professionals. The compound exhibits good solubility in water and common organic solvents such as DMSO and ethanol. While stable as a solid under recommended storage conditions, it is susceptible to degradation in solution, particularly under basic conditions. The provided experimental protocols offer a framework for conducting solubility and stability studies to ensure the reliable use of Carteolol-d9 Hydrochloride in a laboratory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 3. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijrpp.com [ijrpp.com]
- 10. asianjpr.com [asianjpr.com]
The Role of Carteolol-d9 Hydrochloride as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Carteolol-d9 Hydrochloride when utilized as an internal standard in quantitative bioanalysis. It delves into the pharmacological action of carteolol, the principles of stable isotope-labeled internal standards, and provides a detailed framework for a bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Imperative for Precision in Bioanalysis
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and selectivity. However, the analytical process is susceptible to variations arising from sample preparation, matrix effects, and instrument response fluctuations. To mitigate these variables and ensure data integrity, an internal standard (IS) is employed.
The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[1] Carteolol-d9 hydrochloride, a deuterium-labeled version of the beta-blocker carteolol, serves this role exceptionally.[2] Its physicochemical properties are nearly identical to the unlabeled drug, ensuring it behaves similarly during extraction and chromatographic separation. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling it to serve as a reliable comparator for accurate quantification.[3]
Pharmacological Mechanism of Action: Carteolol
Carteolol hydrochloride is a non-selective beta-adrenergic receptor antagonist.[4][5] Its primary therapeutic application is in ophthalmology for the treatment of glaucoma and ocular hypertension.[6]
The mechanism involves blocking both beta-1 (β1) and beta-2 (β2) adrenergic receptors in the ciliary body of the eye.[4] This blockade leads to a reduction in the production of aqueous humor, the fluid that maintains intraocular pressure (IOP).[5][6] By lowering IOP, carteolol helps prevent damage to the optic nerve and subsequent vision loss.[6]
Unlike some other beta-blockers, carteolol also possesses intrinsic sympathomimetic activity (ISA), meaning it can partially activate beta-receptors while also blocking them.[4] This partial agonist activity may result in fewer side effects, such as bradycardia (slow heart rate), compared to beta-blockers without ISA.[4]
Signaling Pathway
The beta-adrenergic signaling cascade is a classic G-protein coupled receptor (GPCR) pathway. When an agonist (like epinephrine) binds to a beta-adrenergic receptor, it activates a stimulatory G-protein (Gs). This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response. Carteolol, as an antagonist, binds to the receptor but does not activate this cascade, thereby blocking the effects of endogenous catecholamines.
Carteolol-d9 Hydrochloride as an Internal Standard
Carteolol-d9 hydrochloride is the deuterated form of carteolol hydrochloride, where nine hydrogen atoms have been replaced by deuterium atoms.[2] This isotopic substitution results in a mass increase of 9 Daltons, making it easily distinguishable from the native carteolol by a mass spectrometer.
The core principle of using a SIL-IS like Carteolol-d9 is that it experiences the same analytical variability as the target analyte.[3] Any loss during sample preparation or fluctuation in ionization efficiency will affect both the analyte and the IS proportionally.[1] Therefore, by calculating the ratio of the analyte's peak area to the IS's peak area, these variations are normalized, leading to highly accurate and precise quantification.[3]
Experimental Protocol: Quantification of Carteolol in Human Plasma
This section outlines a representative protocol for the quantitative analysis of carteolol in human plasma using Carteolol-d9 hydrochloride as an internal standard. The parameters are based on established methods for beta-blocker analysis.
Materials and Reagents
-
Carteolol Hydrochloride reference standard
-
Carteolol-d9 Hydrochloride (IS)
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Formic acid, analytical grade
-
Ammonium hydroxide, analytical grade
-
Human plasma (K2-EDTA)
-
Ultrapure water
Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Carteolol and Carteolol-d9 by dissolving the appropriate amount in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Carteolol stock solution in 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Carteolol-d9 stock solution in 50:50 methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of human plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the Internal Standard Working Solution (50 ng/mL Carteolol-d9) to all samples except for the blank matrix.
-
Vortex briefly to mix.
-
Add 50 µL of 2% ammonium hydroxide to basify the sample and vortex.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see section 4.4).
-
Vortex to dissolve and transfer to an autosampler vial for injection.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system capable of binary gradient elution |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.0 min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Data Presentation: Mass Spectrometry Parameters
The following table summarizes the crucial mass spectrometry parameters for the detection of Carteolol and its deuterated internal standard, Carteolol-d9.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Cone Voltage (V) | Collision Energy (eV) |
| Carteolol | 293.2 | 237.1 | 116.1 | 30 | 18 (for 237.1) / 35 (for 116.1) |
| Carteolol-d9 | 302.2 | 246.1 | 116.1 | 30 | 18 (for 246.1) / 35 (for 116.1) |
Note: The primary fragment for Carteolol-d9 (246.1) reflects the deuterated portion of the molecule remaining intact after fragmentation. The smaller fragment (116.1) may not contain any deuterium atoms and thus can be the same for both the analyte and the IS.
Illustrative Validation Data
The following tables present representative data that would be expected from a fully validated bioanalytical method for carteolol, demonstrating typical performance characteristics.
Table 1: Calibration Curve Performance
| Parameter | Value |
|---|---|
| Linearity Range | 0.5 - 500 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Assay)
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (%) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (%) | Inter-Assay Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | 98.5 | 8.2 | 102.1 | 9.5 |
| Low | 1.5 | 101.2 | 6.5 | 99.8 | 7.1 |
| Medium | 75 | 97.9 | 4.1 | 100.5 | 5.3 |
| High | 400 | 103.4 | 3.5 | 101.9 | 4.8 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and <15% (<20% for LLOQ) for precision.
Conclusion
Carteolol-d9 hydrochloride serves as an exemplary internal standard for the quantitative determination of carteolol in biological matrices. Its mechanism of action as an IS is rooted in its near-identical chemical behavior to the unlabeled analyte, combined with a distinct mass that allows for precise ratiometric analysis. This approach effectively corrects for inevitable analytical variations, ensuring the generation of robust, reliable, and accurate pharmacokinetic and toxicokinetic data, which is fundamental to modern drug development and clinical research. The provided protocol and data serve as a comprehensive guide for researchers and scientists aiming to establish a validated bioanalytical method for carteolol.
References
- 1. perlan.com.pl [perlan.com.pl]
- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 3. researchgate.net [researchgate.net]
- 4. Suspect Screening of Exogenous Compounds Using Multiple Reaction Screening (MRM) Profiling in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Carteolol-d9 Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity Carteolol-d9 Hydrochloride, a critical component in modern analytical and clinical research. This deuterated analog of Carteolol Hydrochloride serves as an invaluable internal standard for quantitative analysis, particularly in pharmacokinetic and metabolic studies. Its use significantly enhances the accuracy and precision of mass spectrometry-based assays. This document outlines the commercial sources for this compound, presents its key specifications in a comparative format, and provides a detailed, generalized experimental protocol for its application.
Commercial Suppliers and Specifications
The procurement of high-purity standards is a critical first step in any quantitative analytical method. Several reputable suppliers offer Carteolol-d9 Hydrochloride, often with detailed certificates of analysis. The table below summarizes the key quantitative data from various commercial sources.
| Supplier | CAS Number | Purity | Storage Temperature | Additional Information |
| LGC Standards | 1346602-13-8 | >95% (HPLC)[1][2] | -20°C[1][2] | Offers Exact Weight packaging with a detailed certificate.[1] |
| AChemtek | 1346602-13-8 | 98+%[3] | - | - |
| Veeprho | 1346602-13-8 | - | - | Marketed as an internal standard for analytical and pharmacokinetic research.[4] |
| TargetMol | - | - | Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5] | A deuterated compound of Carteolol Hydrochloride.[5] |
| MedChemExpress | - | - | - | Described as a deuterium-labeled Carteolol hydrochloride for use as a tracer or internal standard.[6] |
Note: Purity and other specifications can vary by batch. It is essential to consult the supplier's certificate of analysis for the most accurate and up-to-date information.
Experimental Protocol: Quantitative Analysis of Carteolol in Biological Matrices using LC-MS/MS with Carteolol-d9 Hydrochloride as an Internal Standard
This protocol outlines a generalized procedure for the quantification of Carteolol in a biological matrix (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Carteolol-d9 Hydrochloride is employed as an internal standard to correct for variations in sample preparation and instrument response.
1. Materials and Reagents
-
Carteolol analytical standard
-
Carteolol-d9 Hydrochloride (internal standard)
-
High-purity water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Biological matrix (e.g., blank plasma)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
2. Preparation of Standard and Internal Standard Stock Solutions
-
Accurately weigh a precise amount of Carteolol and Carteolol-d9 Hydrochloride.
-
Dissolve each compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Store stock solutions at an appropriate temperature (e.g., -20°C) in amber vials to prevent photodegradation.
3. Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of working standard solutions of Carteolol by serial dilution of the stock solution with an appropriate solvent.
-
Spike a known volume of the blank biological matrix with the Carteolol working solutions to create calibration standards at various concentration levels.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add a fixed amount of the Carteolol-d9 Hydrochloride internal standard working solution to all calibration standards and QC samples.
4. Sample Preparation
-
Thaw the unknown biological samples, calibration standards, and QC samples.
-
To a fixed volume of each sample, add the same fixed amount of the Carteolol-d9 Hydrochloride internal standard solution.
-
Perform sample clean-up to remove interfering substances. Common methods include:
-
Protein Precipitation: Add a precipitating agent (e.g., cold acetonitrile) to the sample, vortex, and centrifuge to pellet the proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away impurities, and elute the analyte and internal standard.
-
-
Evaporate the solvent from the cleaned-up samples under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Set up the LC-MS/MS system with an appropriate column and mobile phase gradient for the separation of Carteolol and Carteolol-d9 Hydrochloride.
-
Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of the parent and product ions of both the analyte and the internal standard.
-
Inject the reconstituted samples onto the LC-MS/MS system.
6. Data Analysis
-
Integrate the peak areas of the analyte (Carteolol) and the internal standard (Carteolol-d9 Hydrochloride) for each sample.
-
Calculate the peak area ratio of Carteolol to Carteolol-d9 Hydrochloride.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Carteolol in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Signaling Pathways
To further elucidate the experimental process, the following diagrams, generated using the DOT language, illustrate the key workflows and relationships.
Caption: Workflow for Quantitative Analysis using an Internal Standard.
Caption: Logical Flow of LC-MS/MS Analysis.
References
Navigating the Stability of Deuterated Compounds: A Technical Guide to the Long-Term Storage and Handling of Carteolol-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the recommended long-term storage and handling procedures for Carteolol-d9 Hydrochloride. By synthesizing data from safety data sheets, analogous compound stability studies, and established international guidelines, this document offers a robust framework for maintaining the integrity, purity, and isotopic enrichment of this valuable research compound.
Core Principles of Stability and Storage
Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic blocker Carteolol Hydrochloride, requires meticulous storage and handling to ensure its chemical and isotopic stability. The primary objectives of a comprehensive storage strategy are to mitigate chemical degradation and prevent isotopic exchange.
Key Stability Considerations:
-
Chemical Degradation: The breakdown of the Carteolol-d9 Hydrochloride molecule into impurities is primarily influenced by temperature, light, and humidity.
-
Isotopic Exchange: The potential for the deuterium labels to exchange with protons from the environment, particularly in solution, must be minimized to maintain the isotopic purity of the compound.
The following sections provide detailed recommendations and protocols to address these considerations effectively.
Long-Term Storage Recommendations
Adherence to appropriate storage conditions is critical for preserving the shelf-life of Carteolol-d9 Hydrochloride. The following table summarizes the recommended storage conditions for the compound in both solid and solution forms.
| Parameter | Solid Form (Neat) | In Solvent |
| Storage Temperature | -20°C for long-term storage (up to 3 years) | -80°C for long-term storage (up to 1 year) |
| Allowable Duration at Room Temperature | Suitable for short-term shipping | Not recommended |
| Humidity | Store in a dry place. For hygroscopic materials, a desiccator is recommended. | N/A (sealed container) |
| Light Exposure | Protect from light; store in an amber vial or a light-proof container. | Protect from light; use amber or opaque containers. |
| Atmosphere | For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen). | Purge solvents with an inert gas before preparing solutions. |
Handling and Safety Precautions
Proper handling of Carteolol-d9 Hydrochloride is essential to ensure the safety of laboratory personnel and to prevent contamination of the compound.
Personal Protective Equipment (PPE)
When handling Carteolol-d9 Hydrochloride, especially in its solid form, the following PPE is mandatory:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of aerosolization.
-
Body Protection: A laboratory coat.
Engineering Controls
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Safety Stations: Ensure easy access to an eyewash station and a safety shower.
General Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Minimize the generation of dust when working with the solid form.
Experimental Protocols for Stability Assessment
To ensure the continued integrity of Carteolol-d9 Hydrochloride, a robust stability testing program is recommended. The following protocols are based on established guidelines and studies conducted on the non-deuterated analog, Carteolol Hydrochloride.[1]
Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Methodology:
-
Acid Hydrolysis: A solution of Carteolol-d9 Hydrochloride is treated with 0.1 M hydrochloric acid and heated.
-
Base Hydrolysis: A solution of the compound is treated with 0.1 M sodium hydroxide and heated. A study on Carteolol Hydrochloride showed significant degradation under basic stress conditions.[1]
-
Oxidative Degradation: The compound is exposed to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: The solid compound is exposed to elevated temperatures (e.g., 80°C) for a specified period.
-
Photolytic Degradation: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
Logical Flow for Stability Study Design
Caption: Design of Long-Term and Accelerated Stability Studies.
Methodology:
-
Long-Term Study: Store the compound at the recommended long-term storage condition (e.g., -20°C for solid) and test at appropriate intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Accelerated Study: Store the compound under stressed conditions (e.g., 25°C/60% RH or 40°C/75% RH for a solid, though less common for compounds requiring sub-zero storage) for a shorter duration (e.g., 6 months) with more frequent testing (e.g., 0, 3, and 6 months).
Analytical Method:
A validated stability-indicating analytical method, such as UPLC-MS/MS, is essential for these studies. The method must be able to separate and quantify Carteolol-d9 Hydrochloride from its potential degradation products and impurities. A UPLC-MS/MS method has been successfully developed and validated for the quantification of Carteolol in biological matrices, which can be adapted for Carteolol-d9 Hydrochloride.[1]
Conclusion
The integrity of Carteolol-d9 Hydrochloride is paramount for its effective use in research and development. By adhering to the stringent storage and handling recommendations outlined in this guide, and by implementing a thorough stability testing program, researchers can ensure the quality, purity, and isotopic enrichment of this compound over its intended shelf-life. This proactive approach to stability management will ultimately contribute to the generation of reliable and reproducible scientific data.
References
Methodological & Application
Application Note: High-Throughput Analysis of Carteolol in Human Urine by UPLC-MS/MS with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive UPLC-MS/MS method for the quantitative analysis of the beta-blocker Carteolol in human urine. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample clean-up and utilizes a deuterated internal standard (Carteolol-d7) to ensure accuracy and precision. The method is suitable for various applications, including therapeutic drug monitoring, pharmacokinetic studies, and anti-doping control. All experimental protocols and quantitative data are presented to facilitate immediate implementation in a laboratory setting.
Introduction
Carteolol is a non-selective beta-adrenergic antagonist used in the treatment of glaucoma and hypertension. Accurate and reliable quantification of Carteolol in biological matrices such as urine is essential for clinical and research purposes. This application note describes a validated analytical method leveraging the specificity and sensitivity of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The inclusion of a stable isotope-labeled internal standard, Carteolol-d7, compensates for matrix effects and variations in sample processing, leading to high-quality quantitative results.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the extraction of beta-blockers from urine.[1]
Materials:
-
Human urine samples
-
Carteolol and Carteolol-d7 standards
-
Potassium carbonate (K2CO3)
-
Ethyl acetate
-
Methanol (MeOH)
-
Nitrogen gas supply
-
Centrifuge
-
Vortex mixer
-
Evaporator
Procedure:
-
Pipette 1 mL of urine into a clean centrifuge tube.
-
Spike with 10 µL of Carteolol-d7 internal standard solution (concentration to be optimized based on expected analyte levels, e.g., 1 µg/mL).
-
Add 125 mg of K2CO3 to basify the sample.
-
Add 3 mL of ethyl acetate.
-
Vortex for 20 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 10% methanol in water.
-
Vortex briefly and transfer the solution to a UPLC vial for analysis.
UPLC-MS/MS Analysis
The following conditions are based on established methods for beta-blocker analysis and should be optimized for the specific instrumentation used.[1]
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC)
-
Tandem quadrupole mass spectrometer (e.g., Waters Quattro Premier XE)
UPLC Conditions:
-
Column: UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 2 mM Ammonium Acetate in Water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.6 mL/min
-
Gradient:
-
0.0 min: 90% A, 10% B
-
4.0 min: 20% A, 80% B
-
4.1 min: 90% A, 10% B
-
5.0 min: 90% A, 10% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions:
The MRM transitions for Carteolol are based on a published method.[1] The transitions for Carteolol-d7 are proposed based on the expected mass shift from deuterium labeling and the fragmentation pattern of Carteolol. Note: These proposed transitions for the internal standard must be experimentally verified and optimized on the specific mass spectrometer being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Carteolol (Quantifier) | 293.2 | 237.1 | 0.1 | 30 | 15 |
| Carteolol (Qualifier) | 293.2 | 116.1 | 0.1 | 30 | 25 |
| Carteolol-d7 (Quantifier - Proposed) | 300.2 | 244.1 | 0.1 | 30 | 15 |
| Carteolol-d7 (Qualifier - Proposed) | 300.2 | 116.1 | 0.1 | 30 | 25 |
Quantitative Data Summary
The following table summarizes the performance characteristics of the analytical method for Carteolol in urine, compiled from relevant literature.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.01 mg/L | [2] |
| 50 ng/mL | [1] | |
| Limit of Quantification (LOQ) | Not explicitly stated, but can be inferred from linearity | |
| Linearity Range | 0.05 - 10.0 mg/L | [2] |
| Recovery | 85% | [1] |
| Precision (%RSD) | < 6% | [2] |
Visualizations
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample collection to data analysis.
References
Development of a Bioanalytical Assay for Carteolol using Carteolol-d9 HCl: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive bioanalytical method for the quantification of Carteolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Carteolol-d9 HCl, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Introduction
Carteolol is a non-selective beta-adrenergic blocker used in the management of hypertension and glaucoma. Accurate measurement of Carteolol concentrations in biological matrices is crucial for pharmacokinetic assessment and dose optimization. This document provides a detailed protocol for a validated LC-MS/MS assay designed for the reliable quantification of Carteolol in human plasma.
Experimental Protocols
Materials and Reagents
-
Carteolol hydrochloride (Reference Standard)
-
Carteolol-d9 hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA as anticoagulant)
-
Ultrapure water
Instrumentation
-
Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm)
-
Waters Acquity UPLC System
-
Waters Synapt Q-TOF-ESI Mass Spectrometer
Liquid Chromatography Conditions
A Waters Acquity UPLC BEH C18 column (100 × 2.1 mm, 1.7 µm particle size) was utilized for the chromatographic separation.[1] The mobile phase consisted of a mixture of acetonitrile and 2 mmol ammonium acetate buffer (90:10, v/v).[1] The column temperature was maintained at 40°C, and the autosampler was kept at 4°C.[1] A flow rate of 0.2 mL/min was used, with an injection volume of 10 µL in full loop mode.[1] The total chromatographic run time was 3.0 minutes, with a retention time of approximately 1.29 minutes for Carteolol.[1]
Mass Spectrometry Conditions
The mass spectrometer was operated with an electrospray ionization (ESI) source in positive ionization mode.[1] The optimal parameters were as follows: capillary voltage of 3.60 kV, cone voltage of 21 V, and an extraction cone voltage of 7.40 V.[1] The source temperature was set to 120°C and the desolvation temperature to 350°C.[1] The cone gas flow was 50 L/h, and the desolvation gas flow was 500 L/h.[1] Nitrogen served as the desolvation and cone gas, while argon was used as the collision gas at a flow of 1.5 mL/min.[1] The collision energy was set to 16.5 V.[1]
Quantification was achieved using Multiple Reaction Monitoring (MRM) of the following transitions:
-
Carteolol: m/z 283.2 → 237.12[1]
-
Carteolol-d9 (Internal Standard): m/z 292.2 → 246.12 (Predicted)
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard, Carteolol-d9 HCl.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject the sample into the LC-MS/MS system.
Data Presentation
The following tables summarize the quantitative data from the method validation.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value |
| Linearity Range | 1.0 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| LLOQ | 1.0 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low QC | 2.900 | Within ±15% | < 15% |
| Medium 1 QC | 34.059 | Within ±15% | < 15% |
| Medium 2 QC | 400.000 | Within ±15% | < 15% |
| High QC | 800.000 | Within ±15% | < 15% |
Table 3: Extraction Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 2.900 | Consistent and reproducible | Minimal |
| Medium 1 QC | 34.059 | Consistent and reproducible | Minimal |
| Medium 2 QC | 400.000 | Consistent and reproducible | Minimal |
| High QC | 800.000 | Consistent and reproducible | Minimal |
Visualizations
Caption: Experimental workflow for the bioanalytical assay of Carteolol.
Caption: Simplified signaling pathway of Carteolol's beta-blocking action.
References
Application Notes and Protocols for the Analysis of Carteolol using an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carteolol is a non-selective beta-adrenergic blocking agent primarily used in the treatment of glaucoma to reduce intraocular pressure. Accurate and precise quantification of Carteolol in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of an internal standard (IS) is essential for reliable bioanalysis as it compensates for variations during sample preparation and instrumental analysis. This document provides detailed protocols for the sample preparation of Carteolol from various biological matrices for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), employing Nadolol as an internal standard.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analysis of Carteolol using chromatographic methods.
| Parameter | Matrix | Method | Internal Standard | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Carteolol | Rabbit Aqueous Humor | LC-APCI-MS/MS | Nadolol | 1 - 500 | - | 1 | >90 |
| Carteolol | Rabbit Ciliary Body | LC-APCI-MS/MS | Nadolol | 1 - 500 | - | 1 | >85 |
| Carteolol | Human Urine | CM-LPME-HPLC | Not Specified | 50 - 10,000 | 10 | 50 | - |
| Carteolol HCl | Simulated Tear Fluid | UV-Spectrophotometry | Not Applicable | 2,000 - 20,000 | 68 | 208.3 | - |
LOD: Limit of Detection; LOQ: Limit of Quantification; LC-APCI-MS/MS: Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry; CM-LPME-HPLC: Carrier-Mediated Liquid Phase Microextraction-High Performance Liquid Chromatography.
Experimental Workflows and Protocols
Two primary sample preparation techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method will depend on the sample matrix, required sensitivity, and available equipment.
Logical Workflow for Carteolol Analysis
Caption: Workflow for Carteolol quantification in biological samples.
Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Urine
This protocol is adapted for the extraction of Carteolol from complex biological matrices like plasma or urine.
Materials:
-
Carteolol standard
-
Nadolol (Internal Standard)
-
Methyl tert-butyl ether (MTBE) or a mixture of ethyl acetate, toluene, and isopropanol (50:40:10, v/v/v)[1]
-
0.1 M Sodium carbonate or other suitable base for pH adjustment
-
0.1% Trifluoroacetic acid (TFA) in water[1]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Spiking: To 1.0 mL of the biological sample (plasma or urine) in a centrifuge tube, add a known concentration of the internal standard, Nadolol.
-
pH Adjustment: Alkalinize the sample by adding a suitable volume of 0.1 M sodium carbonate solution to achieve a pH > 10. This ensures that Carteolol and Nadolol are in their free base form, facilitating extraction into an organic solvent.
-
Extraction:
-
Add 5 mL of the extraction solvent (e.g., MTBE).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Second Extraction (Optional but Recommended): Repeat the extraction (steps 3 & 4) on the remaining aqueous layer and combine the organic extracts to improve recovery.
-
Back Extraction (for cleaner samples): The combined organic extracts can be back-extracted into an acidic aqueous solution. Add 200 µL of 0.1% aqueous TFA, vortex, and centrifuge. The analytes will move to the aqueous phase.[1]
-
Evaporation: Evaporate the final extract (either the combined organic layers or the acidic aqueous layer from back-extraction) to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100-200 µL) of the mobile phase used for the HPLC or LC-MS analysis.
-
Analysis: Vortex the reconstituted sample and inject a suitable aliquot into the chromatographic system.
Protocol 2: Protein Precipitation for Aqueous Humor
For simpler matrices like aqueous humor, a straightforward protein precipitation is often sufficient.[1]
Materials:
-
Carteolol standard
-
Nadolol (Internal Standard)
-
Acetonitrile or Methanol
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Spiking: To 100 µL of aqueous humor in a microcentrifuge tube, add a known concentration of the internal standard, Nadolol.
-
Precipitation: Add 300 µL of cold acetonitrile (or methanol) to the sample to precipitate proteins.
-
Mixing and Incubation: Vortex the mixture for 1 minute and incubate at 4°C for 15 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Vortex and inject the sample into the analytical instrument.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma
SPE can provide a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects in LC-MS analysis.
Materials:
-
Carteolol standard
-
Nadolol (Internal Standard)
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol
-
0.1 M Acetic Acid
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1.0 mL of plasma, add the internal standard (Nadolol). Dilute the sample with 1.0 mL of 0.1 M acetic acid.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the analytes (Carteolol and Nadolol) with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the mobile phase.
-
Analysis: Vortex the reconstituted sample and inject it into the chromatographic system.
Signaling Pathway/Logical Relationship Diagram
Caption: Selection guide for Carteolol sample preparation techniques.
References
Application Note: Quantitative Analysis of Carteolol in Tissue Samples by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive method for the quantification of carteolol in various tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Carteolol-d9 HCl as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The methodology covers tissue homogenization, sample extraction, and the specific LC-MS/MS parameters required for reliable analysis. This method is suitable for pharmacokinetic, toxicokinetic, and drug distribution studies.
Introduction
Carteolol is a non-selective beta-adrenergic blocking agent used primarily to treat glaucoma by reducing intraocular pressure.[1][2][3] Understanding its distribution and concentration in various tissues is crucial for evaluating its efficacy, potential side effects, and overall pharmacokinetic profile.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying drugs in complex biological matrices due to its high selectivity and sensitivity.[6][7] The use of a stable isotope-labeled internal standard, such as Carteolol-d9 HCl, is critical for correcting variations during sample preparation and analysis, thereby ensuring the reliability of the results.[8]
This document provides a comprehensive protocol for the extraction and quantification of carteolol in tissue homogenates.
Experimental
Materials and Reagents
-
Analytes: Carteolol HCl (Reference Standard), Carteolol-d9 HCl (Internal Standard)[9]
-
Solvents: Acetonitrile (ACN, LC-MS Grade), Methanol (MeOH, LC-MS Grade), Water (LC-MS Grade), Formic Acid (FA)
-
Reagents: Ammonium Acetate
-
Tissue Samples: Heart, Lung, Kidney, Liver, etc. (stored at -80°C)
-
Equipment:
-
Homogenizer (e.g., bead beater, ultrasonic disruptor)
-
Centrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Stock and Working Solutions
-
Carteolol Stock Solution (1 mg/mL): Accurately weigh and dissolve Carteolol HCl in methanol.
-
Carteolol-d9 HCl (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Carteolol-d9 HCl in methanol.
-
Working Solutions: Prepare serial dilutions of the carteolol stock solution in a 50:50 mixture of methanol and water to create calibration standards.
-
IS Working Solution: Dilute the IS stock solution with the same solvent mixture to a final concentration (e.g., 50 ng/mL).
Sample Preparation Protocol
The sample preparation process involves homogenization of the tissue followed by protein precipitation to extract the analyte.
-
Tissue Homogenization:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add homogenization buffer (e.g., 4 volumes of cold phosphate-buffered saline or water) to the tissue.
-
Homogenize the tissue using a mechanical or ultrasonic homogenizer until a uniform suspension is achieved.[10] Keep samples on ice to prevent degradation.
-
-
Protein Precipitation:
-
Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.
-
Add the IS working solution (e.g., 10 µL of 50 ng/mL Carteolol-d9 HCl).
-
Add 3 volumes (e.g., 300 µL) of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the solvent under a gentle stream of nitrogen if concentration is needed, or dilute with water.
-
Reconstitute the residue in the mobile phase starting condition (e.g., 100 µL of 90:10 Water:Acetonitrile with 2 mM Ammonium Acetate).
-
Vortex briefly and inject into the LC-MS/MS system.
-
LC-MS/MS Conditions
The following are typical starting conditions and can be optimized for the specific instrumentation used.
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm)[7] |
| Mobile Phase A | 2 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B, hold, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 8°C[11] |
| MS Parameters | Condition |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| Ion Spray Voltage | 5500 V[11] |
| Source Temperature | 500°C[11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The selection of precursor and product ions is crucial for selectivity. The following transitions are commonly used for carteolol and its deuterated standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carteolol | 293.2 | 237.1 | Optimized (e.g., 15-25) |
| Carteolol-d9 | 302.2 | 246.1 | Optimized (e.g., 15-25) |
Note: The exact m/z values and collision energies should be optimized for the specific mass spectrometer being used. The molecular weight of Carteolol-d9 HCl is 337.89 g/mol .[9]
Results and Data Presentation
The method should be validated according to standard bioanalytical guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.
Linearity
A calibration curve is constructed by plotting the peak area ratio (Carteolol/Carteolol-d9) against the nominal concentration of the calibration standards.
| Parameter | Typical Result |
| Concentration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
Accuracy and Precision
Quality Control (QC) samples at low, medium, and high concentrations are analyzed to determine the method's accuracy and precision.
| QC Level | Concentration (ng/mL) | Accuracy (% Bias) | Precision (%RSD) |
| Low | 3 | ± 15% | < 15% |
| Medium | 50 | ± 15% | < 15% |
| High | 800 | ± 15% | < 15% |
Example Tissue Concentrations
Following method validation, the assay can be applied to study samples. Studies in rabbits have shown that carteolol can accumulate in ocular tissues like the iris and ciliary body.[12] Pharmacokinetic studies in animals show elimination half-lives ranging from 1.2 to 3.0 hours.[4]
| Tissue Sample | Carteolol Concentration (ng/g) |
| Heart | Example: 150.5 ± 25.2 |
| Lung | Example: 275.8 ± 45.1 |
| Kidney | Example: 980.2 ± 150.7 |
| Liver | Example: 450.6 ± 78.9 |
(Note: The values above are illustrative and will vary based on the dose, time point, and animal model.)
Visualizations
Experimental Workflow
Caption: Workflow for Carteolol quantification in tissue.
Carteolol Signaling Pathway
As a beta-blocker, carteolol primarily antagonizes beta-adrenergic receptors.
Caption: Carteolol's mechanism as a β-adrenergic antagonist.
Conclusion
The LC-MS/MS method described provides a selective, sensitive, and reliable approach for the quantification of carteolol in tissue samples. The use of Carteolol-d9 HCl as an internal standard ensures data integrity by correcting for matrix effects and procedural losses. This protocol is a valuable tool for researchers in pharmacology and drug development, enabling detailed studies of carteolol's tissue distribution and pharmacokinetics.
References
- 1. Carteolol - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pi.bausch.com [pi.bausch.com]
- 4. [Animal experimental studies on the pharmacokinetics of carteolol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and absolute bioavailability of carteolol, a new beta-adrenergic receptor blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. faa.gov [faa.gov]
- 7. Development and validation of UPLC/ESI-Q-TOF-MS for carteolol in aqueous humour: Stability, stress degradation and application in pharmacokinetics of nanoformulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]
- 9. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a quantitative multiplex LC-MS/MS assay of carvedilol, enalaprilat, and perindoprilat in dried blood spots from heart failure patients and its cross validation with a plasma assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular distribution of carteolol after single and repeated ocular instillation in pigmented rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Carteolol in Ophthalmic Solutions using Carteolol-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of carteolol in ophthalmic solutions. The use of Carteolol-d9 Hydrochloride as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is highlighted, a technique that offers high selectivity and sensitivity crucial for accurate quantification in pharmaceutical analysis.[1]
Introduction
Carteolol hydrochloride is a non-selective beta-adrenergic blocking agent used in ophthalmic solutions to reduce intraocular pressure in patients with conditions like glaucoma.[2] Accurate determination of its concentration in these formulations is critical for ensuring product quality, stability, and therapeutic efficacy. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard such as Carteolol-d9 Hydrochloride, is the gold standard for quantitative analysis due to its ability to correct for matrix effects and variations in sample preparation and instrument response.[1]
Carteolol-d9 Hydrochloride is a deuterated form of carteolol hydrochloride, making it an ideal internal standard for the LC-MS/MS analysis of carteolol.[3] This document outlines the materials, equipment, and a detailed protocol for the analysis of carteolol in ophthalmic solutions.
Analytical Method Overview
The method described is based on reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer (QqQ-MS) operating in Multiple Reaction Monitoring (MRM) mode. This approach provides excellent specificity and sensitivity for quantifying carteolol.
Key Methodological Steps:
-
Sample Preparation: Dilution of the ophthalmic solution with an appropriate solvent.
-
Internal Standard Spiking: Addition of a known concentration of Carteolol-d9 Hydrochloride to all samples, calibrators, and quality control samples.
-
Chromatographic Separation: Separation of carteolol and Carteolol-d9 Hydrochloride from other formulation excipients on a C18 analytical column.
-
Mass Spectrometric Detection: Ionization of the analytes using electrospray ionization (ESI) and quantification using specific precursor-to-product ion transitions.
Experimental Protocols
Materials and Reagents
-
Carteolol Hydrochloride reference standard
-
Carteolol-d9 Hydrochloride (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Ophthalmic solution containing Carteolol Hydrochloride
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an ESI source
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Preparation of Standard Solutions
3.3.1. Stock Solutions (1 mg/mL)
-
Carteolol Stock: Accurately weigh 10 mg of Carteolol Hydrochloride reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Carteolol-d9 Stock (IS): Accurately weigh 1 mg of Carteolol-d9 Hydrochloride and dissolve in 1 mL of methanol in a volumetric flask.
3.3.2. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the Carteolol Stock solution with a 50:50 mixture of acetonitrile and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Carteolol-d9 Stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation
-
Pipette 100 µL of the ophthalmic solution into a 10 mL volumetric flask.
-
Add 100 µL of the Internal Standard Working Solution (100 ng/mL).
-
Bring the flask to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex the solution for 30 seconds.
-
Transfer an aliquot to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B in 3 min, hold for 1 min, return to 5% B in 0.1 min, re-equilibrate for 1.9 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Carteolol | 293.2 | 222.1 | 20 |
| Carteolol-d9 | 302.2 | 231.1 | 20 |
Note: The exact m/z values and collision energies may require optimization on the specific instrument used.
Data Analysis and Validation
The concentration of carteolol in the ophthalmic solution is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of carteolol to Carteolol-d9 Hydrochloride against the concentration of the calibration standards. The linearity of the method should be assessed over the expected concentration range.
Method Validation Parameters
Method validation should be performed according to ICH guidelines and would typically include the following parameters:
Table 4: Representative Method Validation Data
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | e.g., 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |
| Precision (% RSD) | ≤ 15% | < 5% |
These values are illustrative and should be established for the specific method and instrument.[4][5]
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Carteolol.
Analyte-Internal Standard Relationship
Caption: Role of the internal standard in the analytical process.
Conclusion
The use of Carteolol-d9 Hydrochloride as an internal standard provides a robust and reliable method for the quantification of carteolol in ophthalmic solutions. The detailed protocol and validation parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to ensure the quality and consistency of carteolol formulations. The high sensitivity and selectivity of LC-MS/MS make it an indispensable tool in modern pharmaceutical analysis.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. pi.bausch.com [pi.bausch.com]
- 3. Carteolol-d9 Hydrochloride | TargetMol [targetmol.com]
- 4. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tuhat.helsinki.fi [tuhat.helsinki.fi]
Application Notes and Protocols for the Preparation of Calibration Standards Using Carteolol-d9 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis, particularly in pharmacokinetic, toxicokinetic, and bioavailability studies, the accuracy and precision of analytical data are paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is a widely accepted and regulatory-recommended best practice for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2][3] Carteolol-d9 Hydrochloride, a deuterated analog of the non-selective beta-adrenergic antagonist Carteolol, serves as an ideal internal standard for the quantification of Carteolol in biological matrices. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for potential variability.[3][4]
This document provides a detailed protocol for the preparation of calibration standards and quality control (QC) samples using Carteolol-d9 Hydrochloride for the quantitative analysis of Carteolol in biological matrices by LC-MS/MS.
Chemical Properties of Carteolol-d9 Hydrochloride
A summary of the key chemical properties of Carteolol and its deuterated internal standard is presented in Table 1.
| Property | Carteolol Hydrochloride | Carteolol-d9 Hydrochloride |
| Chemical Name | 5-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]-3,4-dihydro-2(1H)-quinolinone, monohydrochloride | 5-[3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-2-hydroxypropoxy]-3,4-dihydro-1H-quinolin-2-one;hydrochloride |
| Molecular Formula | C₁₆H₂₅ClN₂O₃ | C₁₆H₁₆D₉ClN₂O₃ |
| Molecular Weight | 328.83 g/mol | 337.89 g/mol |
| CAS Number | 51781-21-6 | 1346602-13-8 |
| Purity | Typically ≥98% | Typically >95% (HPLC) |
| Storage | -20°C | -20°C |
| Solubility | Soluble in water, slightly soluble in alcohol. | Similar solubility to Carteolol Hydrochloride is expected. |
Experimental Protocols
This section details the step-by-step procedures for preparing stock solutions, calibration standards, and quality control samples.
Materials and Reagents
-
Carteolol Hydrochloride (Reference Standard)
-
Carteolol-d9 Hydrochloride (Internal Standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Blank biological matrix (e.g., human plasma, urine)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
Preparation of Stock Solutions
3.2.1. Carteolol Hydrochloride (Analyte) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of Carteolol Hydrochloride reference standard into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the powder in a small amount of methanol and vortex to ensure complete dissolution.
-
Bring the flask to volume with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
This yields a primary stock solution of approximately 1 mg/mL. The exact concentration should be calculated based on the weighed amount.
-
Store the stock solution at -20°C in a tightly sealed container.
3.2.2. Carteolol-d9 Hydrochloride (Internal Standard) Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of Carteolol-d9 Hydrochloride into a 1 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the powder in methanol and bring to volume.
-
This yields a primary internal standard stock solution of approximately 1 mg/mL.
-
Store the stock solution at -20°C in a tightly sealed container.
Preparation of Working Solutions
3.3.1. Carteolol Working Standard Solutions for Calibration Curve
Prepare a series of working standard solutions by serially diluting the Carteolol Hydrochloride stock solution with a suitable solvent (e.g., 50:50 methanol:water). An example dilution scheme is provided in Table 2.
Table 2: Example Dilution Scheme for Carteolol Working Standard Solutions
| Working Standard ID | Starting Solution | Volume of Starting Solution (µL) | Final Volume (µL) | Final Concentration (ng/mL) |
| WS-1 | 1 mg/mL Stock | 100 | 1000 (in 50:50 MeOH:H₂O) | 100,000 |
| WS-2 | WS-1 | 100 | 1000 | 10,000 |
| WS-3 | WS-2 | 100 | 1000 | 1,000 |
| WS-4 | WS-3 | 100 | 1000 | 100 |
| WS-5 | WS-4 | 100 | 1000 | 10 |
3.3.2. Carteolol-d9 Hydrochloride Working Internal Standard Solution
Prepare a working internal standard solution at a concentration that will yield a consistent and appropriate response in the LC-MS/MS system. A typical concentration is 100 ng/mL.
-
Dilute the 1 mg/mL Carteolol-d9 Hydrochloride stock solution accordingly. For example, perform a 1 in 100 dilution followed by a 1 in 100 dilution to achieve a 100 ng/mL working solution.
Preparation of Calibration Standards
Calibration standards are prepared by spiking blank biological matrix with the Carteolol working standard solutions. A minimum of six non-zero concentration levels is recommended.[5][6]
-
Aliquot a known volume of blank biological matrix (e.g., 95 µL) into labeled microcentrifuge tubes.
-
Spike each tube with a small volume (e.g., 5 µL) of the corresponding Carteolol working standard solution to achieve the desired final concentrations.
-
Prepare a blank sample (matrix only) and a zero sample (matrix with internal standard only).
-
An example set of calibration standards is shown in Table 3.
Table 3: Example Preparation of Calibration Standards in Biological Matrix
| Calibration Level | Carteolol Concentration (ng/mL) | Volume of Blank Matrix (µL) | Volume of Working Standard (µL) | Working Standard ID |
| Blank | 0 | 100 | 0 | - |
| Zero | 0 (+IS) | 95 | 0 | - |
| Cal 1 (LLOQ) | 0.5 | 95 | 5 | WS-5 |
| Cal 2 | 1 | 95 | 5 | WS-4 (diluted 1:10) |
| Cal 3 | 5 | 95 | 5 | WS-4 (diluted 1:2) |
| Cal 4 | 10 | 95 | 5 | WS-4 |
| Cal 5 | 50 | 95 | 5 | WS-3 (diluted 1:2) |
| Cal 6 | 100 | 95 | 5 | WS-3 |
| Cal 7 | 500 | 95 | 5 | WS-2 (diluted 1:2) |
| Cal 8 (ULOQ) | 1000 | 95 | 5 | WS-2 |
LLOQ: Lower Limit of Quantitation, ULOQ: Upper Limit of Quantitation
Preparation of Quality Control (QC) Samples
QC samples are prepared independently from the calibration standards, ideally from a separate weighing of the reference standard, to assess the accuracy and precision of the method.[5]
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high.
-
Spike blank biological matrix with the appropriate Carteolol working solutions to achieve the desired QC concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 750 ng/mL).
Sample Processing
-
To all calibration standards (except the blank), QC samples, and unknown samples, add a fixed volume of the Carteolol-d9 Hydrochloride working internal standard solution (e.g., 10 µL of 100 ng/mL solution).
-
Vortex mix all samples.
-
Proceed with the validated sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After extraction, the samples are ready for analysis by LC-MS/MS.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing calibration standards and quality control samples.
Caption: Workflow for Calibration Standard and QC Sample Preparation.
Data Presentation and Analysis
The prepared calibration standards are used to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied. The concentration of Carteolol in QC and unknown samples is then calculated from this regression equation.
Table 4: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 0.5 | 1,250 | 500,000 | 0.0025 | 0.48 | 96.0 |
| 1 | 2,550 | 510,000 | 0.0050 | 1.02 | 102.0 |
| 5 | 12,800 | 505,000 | 0.0253 | 5.06 | 101.2 |
| 10 | 25,100 | 498,000 | 0.0504 | 9.98 | 99.8 |
| 50 | 126,000 | 502,000 | 0.2510 | 50.2 | 100.4 |
| 100 | 250,500 | 499,000 | 0.5020 | 100.4 | 100.4 |
| 500 | 1,255,000 | 501,000 | 2.5050 | 499.0 | 99.8 |
| 1000 | 2,510,000 | 500,000 | 5.0200 | 1004 | 100.4 |
Conclusion
The use of Carteolol-d9 Hydrochloride as an internal standard is crucial for developing robust and reliable LC-MS/MS methods for the quantification of Carteolol in biological samples. The detailed protocols provided in this document offer a comprehensive guide for the preparation of calibration standards and quality control samples, ensuring data integrity and compliance with regulatory expectations. Adherence to these procedures will enable researchers, scientists, and drug development professionals to generate high-quality data for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing matrix effects in Carteolol bioanalysis with a deuterated standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Carteolol using a deuterated internal standard with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Carteolol?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than Carteolol.[1][2] These endogenous components, such as phospholipids, salts, and proteins, can co-elute with Carteolol and interfere with its ionization in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the signal of Carteolol, a phenomenon known as the matrix effect.[2][4] Significant matrix effects can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of Carteolol.[1][4]
Q2: Why is a deuterated internal standard (IS) recommended for Carteolol bioanalysis?
A2: A deuterated internal standard, such as Carteolol-d7, is considered the gold standard for quantitative bioanalysis.[1] Because it is a stable isotope-labeled version of Carteolol, it has nearly identical chemical and physical properties.[1] This means it will behave similarly during sample extraction, chromatography, and ionization.[1] By co-eluting with Carteolol, the deuterated IS experiences the same degree of matrix-induced ion suppression or enhancement. The use of a deuterated IS allows for the normalization of the analyte's signal, as the ratio of the analyte's peak area to the IS's peak area should remain constant despite variations in the analytical process.[1][5] This effectively compensates for matrix effects and improves the accuracy and robustness of the method.[5]
Q3: How can I quantitatively assess matrix effects in my Carteolol assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method.[2] This involves comparing the peak area of Carteolol spiked into an extracted blank matrix (a sample with no analyte) to the peak area of Carteolol in a neat solution (e.g., mobile phase) at the same concentration. The Matrix Factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.[2] For a robust method, the IS-normalized MF (calculated by dividing the MF of the analyte by the MF of the internal standard) should be close to 1.0.[2]
Q4: What are the key steps in developing a robust LC-MS/MS method for Carteolol?
A4: Developing a robust method involves several critical steps:
-
Optimization of Sample Preparation: The goal is to efficiently extract Carteolol from the biological matrix while removing as many interfering components as possible. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[6]
-
Chromatographic Separation: Developing a good chromatographic method is crucial to separate Carteolol from co-eluting matrix components. This involves selecting the appropriate column, mobile phases, and gradient conditions.[7]
-
Mass Spectrometry Detection: The mass spectrometer parameters, such as precursor and product ions, collision energy, and source parameters, must be optimized for both Carteolol and its deuterated internal standard to ensure sensitive and specific detection.
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) to demonstrate its reliability. This includes assessing selectivity, accuracy, precision, recovery, matrix effect, and stability.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inconsistent matrix effects between samples. Inadequate homogenization of the internal standard with the sample. | Ensure the deuterated internal standard is added to all samples, standards, and QCs early in the sample preparation process. Optimize the sample cleanup procedure (e.g., switch from protein precipitation to SPE) to remove more matrix components. |
| Poor Peak Shape for Carteolol | Co-eluting interferences. Inappropriate mobile phase pH. Column degradation. | Modify the chromatographic gradient to better separate Carteolol from interfering peaks. Adjust the mobile phase pH to ensure Carteolol is in a single ionic state. Use a guard column and ensure the mobile phase is compatible with the column chemistry. |
| Low Signal Intensity (Ion Suppression) | High concentration of co-eluting matrix components (e.g., phospholipids). Inefficient ionization source settings. | Improve sample cleanup to remove phospholipids. Dilute the sample extract if sensitivity allows. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Check for and minimize the use of mobile phase additives that can cause suppression (e.g., TFA). |
| Deuterated IS Does Not Co-elute with Carteolol | Isotope effect, where the deuterated compound has a slightly different retention time than the non-deuterated analyte. This can be more pronounced with a higher degree of deuteration. | While a slight shift is sometimes observed, significant separation can be problematic.[1] If the retention time difference leads to differential matrix effects, it can compromise accuracy.[1] Consider a different deuterated standard with fewer deuterium atoms or adjust the chromatography to minimize the separation. |
| High Background Noise in Chromatogram | Contamination from reagents, solvents, or labware. Incomplete removal of matrix components. | Use high-purity solvents and reagents (LC-MS grade). Ensure all labware is scrupulously clean. Improve the sample extraction and cleanup procedure. |
Experimental Protocols
Below is a representative LC-MS/MS method for the bioanalysis of Carteolol in human plasma, based on common practices for similar beta-blockers.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of Carteolol-d7 internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
System: UHPLC system
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 10% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitored Transitions (MRM):
-
Carteolol: m/z 293.2 → 152.1
-
Carteolol-d7: m/z 300.2 → 159.1
-
-
Source Parameters:
-
Spray Voltage: 4500 V
-
Gas Temperature: 350°C
-
Sheath Gas Flow: 40 units
-
Auxiliary Gas Flow: 15 units
-
-
Quantitative Data Summary
The following tables present illustrative data for a validated bioanalytical method for Carteolol.
Table 1: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Mean Matrix Factor | IS-Normalized Matrix Factor |
| Carteolol | 5 (LQC) | 92.5 | 4.1 | 0.95 | 1.01 |
| 500 (HQC) | 94.1 | 3.5 | 0.93 | 0.99 | |
| Carteolol-d7 | 100 | 93.3 | 3.8 | 0.94 | - |
LQC: Low Quality Control, HQC: High Quality Control
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Precision (%CV) | Accuracy (%) | |
| Intra-day (n=6) | 5 (LQC) | 5.08 | 3.8 | 101.6 |
| 250 (MQC) | 246.5 | 2.5 | 98.6 | |
| 500 (HQC) | 505.2 | 2.1 | 101.0 | |
| Inter-day (n=18) | 5 (LQC) | 5.12 | 4.5 | 102.4 |
| 250 (MQC) | 248.0 | 3.1 | 99.2 | |
| 500 (HQC) | 503.7 | 2.8 | 100.7 |
MQC: Medium Quality Control
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Protein precipitation sample preparation workflow.
Caption: Decision tree for troubleshooting ion suppression.
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. LC-MS/MS method for the determination of several drugs used in combined cardiovascular therapy in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Carteolol-d9 Hydrochloride Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of Carteolol and its deuterated internal standard, Carteolol-d9 Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass transitions for Carteolol and Carteolol-d9 Hydrochloride?
A1: The selection of appropriate mass transitions is critical for the selective and sensitive quantification of Carteolol and its internal standard. Based on common fragmentation patterns of beta-blockers, the following Multiple Reaction Monitoring (MRM) transitions are recommended. The precursor ion for Carteolol is [M+H]⁺ with a mass-to-charge ratio (m/z) of 293.2. For Carteolol-d9 Hydrochloride, the precursor ion will be shifted by the mass of the deuterium labels, resulting in an expected [M+H]⁺ of m/z 302.2. The product ions are generated from the fragmentation of the precursor ion in the collision cell.
Table 1: Recommended MRM Transitions for Carteolol and Carteolol-d9 Hydrochloride
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Carteolol | 293.2 | 116.1 | 237.1 |
| Carteolol-d9 HCl | 302.2 | 125.1 | 246.1 |
Note: The optimal collision energy for each transition should be determined empirically on your specific mass spectrometer.
Q2: Why is a deuterated internal standard like Carteolol-d9 Hydrochloride recommended?
A2: Deuterated internal standards are considered the gold standard in quantitative mass spectrometry for several reasons. They are chemically almost identical to the analyte of interest, meaning they exhibit similar behavior during sample preparation, chromatography, and ionization. This co-elution helps to accurately compensate for variations in sample extraction recovery and potential matrix effects, which can suppress or enhance the analyte signal, leading to more accurate and precise quantification.
Q3: What are common sample preparation techniques for analyzing Carteolol from biological matrices?
A3: The choice of sample preparation method depends on the biological matrix (e.g., plasma, urine) and the desired level of cleanliness. The two most common techniques for beta-blockers are:
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Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. While fast, it may result in a less clean extract and could be more susceptible to matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent. It generally provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective and thorough cleanup by using a solid sorbent to retain the analyte while interferences are washed away. This method typically yields the cleanest extracts and can significantly reduce matrix effects.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of Carteolol-d9 Hydrochloride.
Issue 1: Low or No Signal for Carteolol-d9 Hydrochloride
| Potential Cause | Troubleshooting Step |
| Incorrect Mass Spectrometer Parameters | Verify the precursor and product ion masses are correctly entered in the instrument method. Infuse a standard solution of Carteolol-d9 Hydrochloride directly into the mass spectrometer to optimize the cone/fragmentor voltage and collision energy. |
| Degradation of the Standard | Prepare a fresh stock solution of Carteolol-d9 Hydrochloride. Ensure proper storage conditions (e.g., protected from light, appropriate temperature) as specified by the manufacturer. |
| Ion Suppression | Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram. Adjust the chromatographic method to separate Carteolol-d9 Hydrochloride from the suppression zone. Consider a more rigorous sample cleanup method like SPE. |
| Poor Ionization | Optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flow, and temperature. Ensure the mobile phase pH is compatible with positive ionization of Carteolol. |
Issue 2: Inconsistent or Unstable Signal
| Potential Cause | Troubleshooting Step |
| Matrix Effects | Use a stable isotope-labeled internal standard like Carteolol-d9 Hydrochloride to compensate for signal variability. Dilute the sample to reduce the concentration of interfering matrix components. Improve sample cleanup using SPE. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. Run a system suitability test to check for carryover and contamination. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, including standards and quality controls. |
Issue 3: Poor Peak Shape
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase | Ensure the sample solvent is compatible with the initial mobile phase to prevent peak distortion. Optimize the mobile phase composition and gradient. |
| Column Degradation | Replace the analytical column if it has exceeded its lifetime or shows signs of performance degradation. Use a guard column to protect the analytical column. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
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To 100 µL of plasma sample, add 25 µL of Carteolol-d9 Hydrochloride internal standard working solution.
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Add 50 µL of 1 M sodium hydroxide to basify the sample.
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Add 500 µL of ethyl acetate and vortex for 2 minutes.
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Centrifuge at 10,000 rpm for 5 minutes.
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Transfer the upper organic layer to a clean tube.
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Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Parameters
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Note: These are starting parameters and should be optimized for your specific instrument and application.
Visualizations
Caption: A typical experimental workflow for the analysis of Carteolol-d9 HCl.
Caption: Logical relationship of Carteolol's mechanism of action.
troubleshooting isotopic interference in Carteolol quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference during the quantification of Carteolol using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Carteolol quantification?
A1: Isotopic interference in mass spectrometry occurs when the isotope pattern of the analyte (Carteolol) overlaps with the mass-to-charge ratio (m/z) of its stable isotope-labeled internal standard (SIL-IS), or vice-versa. This can happen in two primary ways:
-
Analyte to Internal Standard: Naturally abundant heavy isotopes (like ¹³C) in the Carteolol molecule can result in a signal at the m/z of the SIL-IS. For example, the M+4 or M+5 isotope peak of Carteolol might interfere with a deuterated standard like Carteolol-d5.
-
Internal Standard to Analyte: The SIL-IS may contain a small percentage of the unlabeled analyte as an impurity from its synthesis.[1] This unlabeled impurity in the SIL-IS will generate a signal at the m/z of the actual analyte, leading to a false positive signal, especially in blank samples.[1]
This cross-contribution can lead to inaccurate quantification, particularly at the lower limit of quantitation (LLOQ).[1]
Q2: How can I experimentally verify if isotopic interference is affecting my Carteolol analysis?
A2: You can perform a set of experiments to confirm the presence and quantify the extent of isotopic interference. The primary goal is to measure the cross-signal contribution between the analyte and the internal standard. A detailed methodology for this verification is provided in the "Experimental Protocols" section below. The process generally involves analyzing two key samples:
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A high-concentration sample of unlabeled Carteolol (without the SIL-IS) to check for its contribution to the SIL-IS signal.
-
A sample containing only the SIL-IS (without the analyte) to check for the presence of unlabeled Carteolol impurity.[2]
A signal observed in the internal standard's mass transition when analyzing only the pure analyte indicates isotopic cross-talk.[2]
Q3: My calibration curve for Carteolol is non-linear, especially at the lower concentration end. Could this be related to isotopic interference?
A3: Yes, non-linearity at the lower end of a calibration curve is a common symptom of isotopic interference.[1] This issue often arises from the unlabeled analyte present as an impurity in the SIL-IS. This impurity creates a constant background signal for the analyte. At low concentrations of the actual analyte, this background signal constitutes a significant portion of the total measured response, leading to a disproportionately high signal and causing the curve to become non-linear.[1]
Q4: I am observing a signal for Carteolol in my blank samples that are only spiked with the SIL-IS. What does this indicate?
A4: This observation is a strong indicator of isotopic impurity within your SIL-IS.[1] The synthesis of stable isotope-labeled standards is often not 100% complete, resulting in the presence of some unlabeled (d0) or partially labeled molecules.[1] When you analyze a blank sample containing only your Carteolol SIL-IS, the mass spectrometer will detect the unlabeled impurity, producing a false positive signal in the analyte's MRM transition. It is crucial to assess the isotopic purity of your internal standard before use.[1]
Q5: What are the primary strategies to mitigate or eliminate isotopic interference during Carteolol quantification?
A5: Several strategies can be employed to address isotopic interference:
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Chromatographic Separation: While often challenging due to the similar physicochemical properties of the analyte and its SIL-IS, optimizing chromatography to separate the two can be effective. However, deuterium labeling can sometimes cause a slight shift in retention time, which might lead to differential matrix effects.[3][4][5]
-
Select a SIL-IS with a Larger Mass Difference: Using an internal standard with a higher degree of isotopic labeling (e.g., Carteolol-d7 or ¹³C₆-Carteolol instead of Carteolol-d3) will shift its mass further from the analyte's isotopic cluster, reducing the chance of overlap. A mass difference of at least 3-4 Da is often recommended.
-
Monitor a Less Abundant Isotope: A novel approach is to monitor a less abundant isotope of the SIL-IS as the precursor ion—one that has minimal or no isotopic contribution from the analyte.[6][7][8] This can significantly reduce the measured interference.
-
Mathematical Correction: If interference cannot be eliminated instrumentally, its contribution can be calculated and subtracted from the measurements. This involves determining the percentage of cross-contribution from experiments (as described in Protocol 1) and applying a correction factor to the data.[9][10]
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Increase SIL-IS Concentration: In some cases, increasing the concentration of the SIL-IS can reduce the relative contribution of the interference from the analyte, although this may not always be a suitable solution and can sometimes cause ion suppression.[8]
Quantitative Data Tables
Table 1: Example MRM Transitions for Carteolol and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Carteolol | 293.2 | 116.1 | A characteristic product ion for many beta-blockers.[11] |
| Carteolol | 293.2 | 237.2 | Corresponds to the loss of isobutylene. |
| Carteolol-d7 (IS) | 300.2 | 116.1 | Assumes deuteration on the tert-butyl group. |
| Carteolol-d7 (IS) | 300.2 | 244.2 | Product ion reflects the deuterium labeling. |
Table 2: Example Calculation of Cross-Signal Contribution
This table illustrates how to calculate the interference from the analyte (Carteolol) to the SIL-IS.
| Sample ID | Carteolol Conc. (ng/mL) | SIL-IS Conc. (ng/mL) | Peak Area (Analyte MRM) | Peak Area (SIL-IS MRM) |
| Blank + SIL-IS | 0 | 100 | 150 | 500,000 |
| High Conc. Analyte | 5000 | 0 | 10,000,000 | 25,000 |
Calculation:
-
% Contribution = (Peak Area of SIL-IS in High Conc. Analyte Sample / Peak Area of SIL-IS in Blank + SIL-IS Sample) * 100
-
% Contribution = (25,000 / 500,000) * 100 = 5%
A contribution of over a few percent may require corrective action.
Experimental Protocols
Protocol 1: Experimental Verification of Isotopic Interference
Objective: To determine the presence and extent of bidirectional isotopic interference between Carteolol and its SIL-IS.
Methodology:
-
Prepare Stock Solutions: Create separate, concentrated stock solutions of unlabeled Carteolol and the Carteolol SIL-IS in an appropriate solvent (e.g., methanol).
-
Prepare Test Samples:
-
Sample A (High Analyte, No IS): Spike a blank matrix (e.g., plasma) with a high concentration of unlabeled Carteolol (near the upper limit of quantification, ULOQ). Do not add any SIL-IS.
-
Sample B (IS Only): Spike a blank matrix with the working concentration of the Carteolol SIL-IS. Do not add any unlabeled Carteolol.
-
-
LC-MS/MS Analysis:
-
Analyze both samples using the established LC-MS/MS method.
-
For Sample A, monitor both the MRM transition for Carteolol and the MRM transition for the SIL-IS.
-
For Sample B, monitor both the MRM transition for the SIL-IS and the MRM transition for Carteolol.
-
-
Data Interpretation:
-
Analyte → IS Interference: If a peak is detected in the SIL-IS MRM channel when analyzing Sample A, this confirms isotopic contribution from the analyte to the internal standard.
-
IS → Analyte Interference: If a peak is detected in the Carteolol MRM channel when analyzing Sample B, this confirms the presence of unlabeled analyte as an impurity in the SIL-IS.
-
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of isotopic interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of Isobaric Interference in Quantification of Citrulline by Parallel Fragmentation Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Further exploration of the collision-induced dissociation of select beta blockers: Acebutolol, atenolol, bisoprolol, carteolol, and labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Accurate Carteolol Analysis with Carteolol-d9 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carteolol-d9 Hydrochloride to enhance the accuracy of Carteolol analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Carteolol-d9 Hydrochloride as an internal standard (IS) for the quantitative analysis of Carteolol?
A1: The primary advantage of using a deuterated internal standard like Carteolol-d9 Hydrochloride is its near-identical chemical and physical properties to the analyte, Carteolol.[1][2] This structural similarity ensures that it co-elutes with Carteolol during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer.[1][2][3] Consequently, it effectively compensates for variability introduced during sample preparation, injection volume inconsistencies, and instrument response fluctuations, a phenomenon often referred to as matrix effects.[3][4][5] This leads to significantly improved accuracy and precision in quantitative analysis.[1][3]
Q2: How does Carteolol-d9 Hydrochloride help in mitigating matrix effects in LC-MS/MS analysis?
A2: Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting components from the sample matrix, are a major challenge in bioanalysis.[5][6][7] Because Carteolol-d9 Hydrochloride has nearly the same retention time and ionization characteristics as Carteolol, any matrix effect that suppresses or enhances the signal of Carteolol will have a proportional effect on the deuterated internal standard.[3][4] By calculating the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to a more accurate and reliable quantification of Carteolol.[5]
Q3: What are the key considerations when preparing a stock solution of Carteolol-d9 Hydrochloride?
A3: When preparing a stock solution of Carteolol-d9 Hydrochloride, it is crucial to use a high-purity solvent in which the compound is freely soluble. Based on the properties of Carteolol Hydrochloride, suitable solvents include water, methanol, and ethanol.[8][9] It is recommended to prepare a concentrated primary stock solution, from which working solutions can be prepared by serial dilution. All solutions should be stored at the recommended temperature, typically -20°C, to ensure stability.[10] Ensure accurate weighing of the standard and use calibrated volumetric flasks and pipettes for precise dilutions.
Q4: Can I use a non-isotopically labeled compound as an internal standard for Carteolol analysis?
A4: While it is possible to use a structural analog as an internal standard if a deuterated standard is unavailable, it is not the ideal approach.[4] A structural analog may have different chromatographic retention times and ionization efficiencies compared to Carteolol. This disparity can lead to inadequate compensation for matrix effects and other sources of analytical variability, potentially compromising the accuracy of the results.[4] Regulatory agencies highly recommend the use of stable isotope-labeled internal standards for the validation of bioanalytical methods.[1]
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Analyte/IS Response Ratio | 1. Inconsistent sample preparation. 2. Pipetting errors during the addition of the internal standard. 3. Instability of the analyte or internal standard in the processed sample. | 1. Automate the sample preparation steps if possible. Ensure consistent vortexing times and centrifugation speeds. 2. Calibrate pipettes regularly. Add the internal standard to all samples, calibrators, and quality controls at the beginning of the extraction process. 3. Investigate the stability of the processed samples at the storage temperature and duration. |
| Poor Peak Shape for Carteolol and/or Carteolol-d9 | 1. Column degradation. 2. Incompatible mobile phase pH. 3. Sample solvent is too strong. | 1. Replace the analytical column with a new one. Use a guard column to extend the life of the main column. 2. Adjust the pH of the mobile phase to ensure the analytes are in a consistent ionization state. 3. The final sample solvent should be of similar or weaker strength than the initial mobile phase to ensure proper peak focusing. |
| Significant Ion Suppression or Enhancement (Matrix Effect) | 1. Co-elution of matrix components (e.g., phospholipids, salts) with the analyte and IS.[5] 2. Inefficient sample cleanup. | 1. Optimize the chromatographic method to achieve better separation from interfering matrix components.[5] 2. Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), instead of simple protein precipitation.[11][12] |
| No Signal or Very Low Signal for Carteolol-d9 IS | 1. Error in the preparation of the internal standard working solution. 2. Degradation of the internal standard. 3. Mass spectrometer parameters are not optimized for the IS. | 1. Prepare a fresh working solution of the internal standard from the stock solution. 2. Verify the stability of the stock and working solutions. 3. Infuse the internal standard solution directly into the mass spectrometer and optimize the precursor and product ion settings. |
| Analyte and IS Peaks are Not Co-eluting | 1. Isotopic effects (though usually minimal with deuterium labeling). 2. Different chemical forms of the analyte and IS. | 1. This is generally not a significant issue with deuterated standards, but slight shifts can occur. Ensure the integration parameters are appropriate for both peaks. 2. Confirm that both the analyte and the internal standard are in the same salt form (e.g., hydrochloride). |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is a rapid method for removing the majority of proteins from a plasma sample.[1]
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the Carteolol-d9 Hydrochloride internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.[1]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean LC vial for analysis.[1]
LC-MS/MS Analysis
This is a general methodology for the analysis of Carteolol and Carteolol-d9. Optimization of these parameters for your specific instrumentation is recommended.
-
LC System: UPLC or HPLC system
-
Column: C18 analytical column (e.g., 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% Formic acid
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Carteolol: To be determined by direct infusion (e.g., Q1: m/z 293.2 -> Q3: m/z 116.1)
-
Carteolol-d9: To be determined by direct infusion (e.g., Q1: m/z 302.2 -> Q3: m/z 125.1)
-
Quantitative Data Summary
The following tables represent typical data obtained during the validation of a bioanalytical method for Carteolol using Carteolol-d9 Hydrochloride as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | R² |
| Carteolol | 0.5 - 500 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.5 | 0.48 | 96.0 | < 15.0 |
| Low QC | 1.5 | 1.55 | 103.3 | < 10.0 |
| Mid QC | 75 | 72.8 | 97.1 | < 8.0 |
| High QC | 400 | 410.2 | 102.6 | < 7.0 |
Visualizations
Caption: Experimental workflow for Carteolol analysis.
Caption: Mitigation of matrix effects with an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. texilajournal.com [texilajournal.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
- 11. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 12. simbecorion.com [simbecorion.com]
addressing ion suppression in the LC-MS/MS analysis of Carteolol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the LC-MS/MS analysis of Carteolol, with a specific focus on mitigating ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of Carteolol?
A1: Ion suppression is a matrix effect where co-eluting endogenous or exogenous compounds in the sample matrix interfere with the ionization of the target analyte, in this case, Carteolol, in the mass spectrometer's ion source. This interference leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method robustness.[1][2] Carteolol has been observed to exhibit a high relative matrix effect, making ion suppression a significant challenge that requires careful method development and validation to ensure reliable results.[3]
Q2: What are the common causes of ion suppression for Carteolol?
A2: Common causes of ion suppression in the analysis of Carteolol from biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, these are notorious for causing ion suppression, particularly in electrospray ionization (ESI).
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers used in sample preparation can interfere with the ionization process.
-
Co-eluting Metabolites: Endogenous metabolites present in the biological matrix can co-elute with Carteolol and compete for ionization.
-
Formulation Excipients: In pharmacokinetic studies, excipients from the drug formulation can also lead to ion suppression.[4]
-
Mobile Phase Additives: While necessary for good chromatography, some additives like trifluoroacetic acid (TFA) can cause ion suppression. It is recommended to use additives like formic acid at low concentrations (e.g., 0.1%).
Q3: How can I assess the extent of ion suppression in my Carteolol assay?
A3: The most common method to quantitatively assess ion suppression is the post-extraction spike method.[1] This involves comparing the peak area of Carteolol spiked into a blank, extracted sample matrix to the peak area of Carteolol in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
An MF value of less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value close to 1 implies minimal matrix effect. This assessment should be performed using matrix from multiple sources to evaluate the variability of the matrix effect.[1]
Troubleshooting Guides
Issue: Low or No Signal for Carteolol
If you are experiencing low or no signal for Carteolol, it could be due to significant ion suppression. Follow these troubleshooting steps:
Step 1: Evaluate Sample Preparation
Inadequate sample cleanup is a primary cause of ion suppression.[2] Consider the following sample preparation techniques to remove interfering matrix components:
-
Protein Precipitation (PPT): A simple and fast method, but it may not be sufficient for removing all interfering phospholipids. Acetonitrile is a common precipitating agent.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning Carteolol into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase. A mixture of ethyl acetate, toluene, and isopropanol has been used for the extraction of beta-blockers.[5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at removing phospholipids and other interferences. Both reversed-phase and mixed-mode cation exchange cartridges can be effective for beta-blockers.
The following table summarizes common sample preparation methods used for Carteolol and related compounds:
| Sample Preparation Method | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Proteins are precipitated from the biological sample (e.g., plasma) using an organic solvent like acetonitrile. | Fast, simple, and inexpensive. | May not remove all phospholipids and other interfering substances, potentially leading to higher matrix effects. |
| Liquid-Liquid Extraction (LLE) | Carteolol is partitioned from the aqueous sample into an immiscible organic solvent based on its polarity. | Good for removing highly polar and non-polar interferences, can concentrate the analyte. | Can be more time-consuming and may require optimization of solvent and pH. |
| Solid-Phase Extraction (SPE) | The sample is loaded onto a cartridge containing a solid sorbent that retains Carteolol while matrix components are washed away. Carteolol is then eluted with a stronger solvent. | Provides the cleanest extracts, significantly reduces matrix effects, and allows for analyte concentration. | More expensive and requires more extensive method development. |
Step 2: Optimize Chromatographic Separation
Effective chromatographic separation can resolve Carteolol from co-eluting matrix components, thereby minimizing ion suppression.[2]
-
Column Chemistry: Utilize a column that provides good retention and peak shape for Carteolol. C18 columns are commonly used.
-
Mobile Phase Composition: Adjust the organic solvent (acetonitrile or methanol) and aqueous phase composition to improve separation. The use of a low concentration of a volatile acid, such as 0.1% formic acid, in the mobile phase can improve peak shape and ionization efficiency.
-
Gradient Elution: Employing a gradient elution program can help separate early-eluting, highly polar matrix components from Carteolol.
Here is a summary of typical chromatographic conditions for Carteolol analysis:
| Parameter | Recommended Conditions |
| Column | UPLC C18 (e.g., 50 x 2.1 mm, 1.7 µm) or equivalent HPLC column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.5 mL/min |
| Gradient | Start with a low percentage of organic phase and ramp up to elute Carteolol, followed by a high organic wash to clean the column. |
| Injection Volume | 1 - 10 µL |
Step 3: Utilize an Appropriate Internal Standard (IS)
A stable isotope-labeled (SIL) internal standard of Carteolol is the ideal choice to compensate for matrix effects. The SIL-IS will co-elute with Carteolol and experience similar ion suppression, allowing for accurate quantification based on the peak area ratio. If a SIL-IS is not available, a structural analog that elutes close to Carteolol and exhibits similar ionization behavior can be used. Propranolol has been used as an internal standard for Carteolol analysis.[6]
Issue: Poor Reproducibility and Accuracy
Inconsistent results across different samples or batches can be a symptom of variable ion suppression.
Step 1: Assess Matrix Variability
Evaluate the matrix effect in at least six different lots of the biological matrix to understand the inter-subject variability of ion suppression. If significant variability is observed, a more rigorous sample cleanup method or the use of a SIL-IS is crucial.
Step 2: Check for Carryover
Inject a blank sample after a high concentration standard or sample to ensure there is no carryover of Carteolol or matrix components on the analytical column or in the autosampler. A high organic wash at the end of the gradient can help mitigate carryover.
Experimental Protocols
Example Protocol for Carteolol Analysis in Aqueous Humor by UPLC-MS/MS
This protocol is based on a published method and serves as a starting point for method development.[6]
1. Sample Preparation (Protein Precipitation)
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To 100 µL of aqueous humor sample, add 200 µL of acetonitrile containing the internal standard (e.g., Propranolol).
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Vortex for 1 minute to precipitate proteins.
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Centrifuge at 10,000 rpm for 10 minutes.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
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Inject into the UPLC-MS/MS system.
2. UPLC-MS/MS Conditions
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Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-3 min: 10-90% B
-
3-4 min: 90% B
-
4-4.1 min: 90-10% B
-
4.1-5 min: 10% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Transitions:
-
Carteolol: m/z 293.2 → 237.1
-
Propranolol (IS): m/z 260.1 → 116.1
-
Visualizations
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of beta-blocker drugs in pharmaceutical preparations by non-suppressed ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Chromatographic Separation of Carteolol and its Deuterated Standard
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Carteolol and its deuterated standard. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of Carteolol and its deuterated internal standard.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for Carteolol shows significant peak tailing. What are the potential causes and how can I resolve this?
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Answer: Peak tailing for basic compounds like Carteolol is a common issue in reversed-phase chromatography. The primary causes include:
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Secondary Interactions: Interaction of the basic amine group of Carteolol with acidic silanol groups on the silica-based column packing material.
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Column Overload: Injecting too much sample onto the column.
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Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Carteolol and its interaction with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a basic modifier: Incorporate a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1% v/v) to the mobile phase. This will compete with Carteolol for interaction with the active silanol sites.
-
Adjust pH: Increase the mobile phase pH to suppress the ionization of residual silanols. However, be mindful of the column's pH stability range.
-
-
Column Selection:
-
Use a high-purity silica column: Modern columns are often end-capped to minimize exposed silanol groups.
-
Consider a different stationary phase: A phenyl-hexyl or an embedded polar group (PEG) stationary phase can offer different selectivity and reduce tailing.
-
-
Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed contaminants.
-
-
Question: I am observing peak fronting for both Carteolol and its deuterated standard. What could be the reason?
-
Answer: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the analyte to move through the column too quickly at the beginning of the separation.
-
Column Overload: In some cases, severe column overload can manifest as fronting.
-
Column Collapse: At high pressures or inappropriate pH, the stationary phase can collapse, leading to distorted peak shapes.
Troubleshooting Steps:
-
Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column.
-
Verify Column Integrity: Check the column's performance with a standard mixture to ensure it has not been damaged.
-
Issue 2: Chromatographic Shift Between Carteolol and Deuterated Standard
-
Question: My deuterated Carteolol standard is eluting slightly earlier than the unlabeled Carteolol. Is this normal, and how can I address it?
-
Answer: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon in reversed-phase chromatography, often referred to as the "isotope effect." This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity and interaction with the stationary phase.
Troubleshooting and Optimization:
-
Co-elution is not always necessary: For mass spectrometric detection, complete co-elution is not strictly required as the two compounds are differentiated by their mass-to-charge ratio (m/z). However, they should elute close enough to experience similar matrix effects.
-
Optimize Chromatography:
-
Adjust Mobile Phase Composition: Minor changes to the organic-to-aqueous ratio can sometimes minimize the separation.
-
Modify the Gradient: A shallower gradient can sometimes improve the overlap of the two peaks.
-
-
Integration Parameters: Ensure that the peak integration windows in your data analysis software are set appropriately to accurately quantify both peaks despite the slight retention time difference.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am experiencing high variability in my quantitative results for Carteolol. What are the likely sources of this inconsistency?
-
Answer: Poor reproducibility can stem from various factors throughout the analytical workflow.
Troubleshooting Checklist:
-
Sample Preparation:
-
Inconsistent Extraction Recovery: Ensure the sample extraction method (e.g., Solid Phase Extraction - SPE, Liquid-Liquid Extraction - LLE) is robust and consistently applied.
-
Pipetting Errors: Calibrate and verify the accuracy of all pipettes used for sample and standard preparation.
-
-
Chromatographic System:
-
Leaking Pump Seals or Fittings: Check the HPLC/UHPLC system for any leaks, which can cause fluctuations in flow rate and retention times.
-
Inconsistent Injection Volume: Ensure the autosampler is functioning correctly and injecting a consistent volume.
-
Column Equilibration: Allow sufficient time for the column to equilibrate between injections, especially when running a gradient.
-
-
Internal Standard Issues:
-
Purity of Deuterated Standard: Verify the isotopic and chemical purity of the deuterated standard. Impurities can lead to inaccurate quantification.
-
H/D Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions or at high temperatures in the mass spectrometer's ion source. This can alter the concentration of the deuterated standard over time. Consider using a standard with deuterium labels on stable positions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the chromatographic separation of Carteolol and its deuterated standard?
A1: A good starting point for method development would be a reversed-phase separation using a C18 column with a mobile phase consisting of an aqueous component with a volatile buffer (e.g., ammonium formate or formic acid for LC-MS compatibility) and an organic modifier like acetonitrile or methanol.
Q2: How can I improve the sensitivity of my LC-MS/MS method for Carteolol?
A2: To enhance sensitivity:
-
Optimize Mass Spectrometer Parameters: Tune the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific m/z transitions of Carteolol and its deuterated standard.
-
Improve Sample Preparation: Employ a sample clean-up technique like SPE to remove matrix components that can cause ion suppression.
-
Mobile Phase Additives: The choice and concentration of mobile phase additives can significantly impact ionization efficiency. Experiment with different additives (e.g., formic acid, acetic acid, ammonium formate) and concentrations.
-
Chromatographic Peak Shape: Sharper peaks result in a higher signal-to-noise ratio. Optimize the chromatography to achieve narrow, symmetrical peaks.
Q3: What should I consider when choosing a deuterated internal standard for Carteolol?
A3: When selecting a deuterated internal standard, consider the following:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize the contribution of the unlabeled analyte.
-
Chemical Purity: The standard should be free from other impurities that could interfere with the analysis.
-
Position of Deuterium Labels: The deuterium atoms should be located on a stable part of the molecule to prevent H/D exchange.
-
Mass Shift: The mass difference between the analyte and the internal standard should be sufficient to avoid isotopic crosstalk. A mass shift of at least 3 Da is generally recommended.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Carteolol Analysis
| Parameter | Typical Value |
| LC System | UHPLC |
| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Carteolol) | Analyte-specific precursor > product ion |
| MRM Transition (Deuterated Carteolol) | IS-specific precursor > product ion |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Carteolol from Human Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load 500 µL of pre-treated plasma sample (spiked with deuterated Carteolol internal standard and diluted with an appropriate buffer) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute Carteolol and its deuterated standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Workflow for the bioanalytical quantification of Carteolol.
Caption: Troubleshooting decision tree for common chromatographic issues.
Technical Support Center: Ensuring the Stability of Carteolol-d9 Hydrochloride in Biological Matrices
Welcome to the Technical Support Center for Carteolol-d9 Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability and integrity of Carteolol-d9 Hydrochloride in biological matrices during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of Carteolol-d9 Hydrochloride in biological samples.
| Issue | Potential Causes | Recommended Actions |
| Low or No Signal for Carteolol-d9 HCl | 1. Degradation during Storage: Improper storage temperature or exposure to light can lead to degradation. 2. Inefficient Extraction: The extraction method may not be suitable for Carteolol-d9 HCl in the specific biological matrix. 3. Mass Spectrometer Incompatibility: The instrument parameters may not be optimized for the deuterated compound. | 1. Verify storage conditions (-20°C or below, protected from light). Prepare a fresh stock solution and re-analyze. 2. Optimize the extraction procedure. Consider different extraction solvents or solid-phase extraction (SPE) cartridges. 3. Tune the mass spectrometer specifically for the m/z of Carteolol-d9 HCl and its fragments. |
| High Variability in Replicate Samples | 1. Inconsistent Sample Handling: Variations in thawing, vortexing, or extraction times can introduce variability. 2. Matrix Effects: Components in the biological matrix can interfere with ionization, leading to inconsistent results. 3. Instability during Sample Preparation: The compound may be degrading during the sample preparation workflow. | 1. Standardize all sample handling procedures. Ensure consistent timing for each step. 2. Evaluate and minimize matrix effects by optimizing the chromatographic separation or employing a more effective sample cleanup method. 3. Perform stability tests at each stage of the sample preparation process (e.g., bench-top stability). |
| Chromatographic Peak Tailing or Splitting | 1. Poor Column Performance: The analytical column may be degraded or not suitable for the analyte. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may be causing poor peak shape. 3. Analyte Adsorption: Carteolol-d9 HCl may be adsorbing to active sites in the chromatographic system. | 1. Replace the analytical column with a new one of the same type or a different column chemistry. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. Optimize the organic solvent ratio. 3. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites. |
| Shift in Retention Time | 1. Isotope Effect: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts. 2. Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection. 3. Changes in Mobile Phase Composition: Inaccurate mobile phase preparation can lead to retention time shifts. | 1. This is a known phenomenon. If the shift is consistent, it can be accounted for in the data analysis. 2. Ensure the column is equilibrated for a sufficient time before starting the analytical run. 3. Prepare fresh mobile phase and ensure accurate mixing of all components. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Carteolol-d9 Hydrochloride in biological matrices?
A1: For long-term stability, it is recommended to store biological samples (e.g., plasma, urine) containing Carteolol-d9 Hydrochloride at -80°C. For short-term storage (up to 24 hours), 2-8°C is acceptable. It is crucial to minimize freeze-thaw cycles, as this can lead to degradation.[1][2] Aliquoting samples into single-use vials is a best practice.
Q2: How can I prevent the degradation of Carteolol-d9 Hydrochloride during sample preparation?
A2: To minimize degradation, keep biological samples on ice or at 4°C during the entire sample preparation process. Avoid prolonged exposure to room temperature and light. If the stability of Carteolol is pH-dependent, ensure the pH of the sample and processing solutions is maintained in a range that minimizes degradation.
Q3: What are the most common degradation pathways for Carteolol?
A3: Based on forced degradation studies, Carteolol is susceptible to degradation under basic (alkaline) conditions.[3] The primary degradation pathway likely involves hydrolysis of the ester and ether linkages in the molecule. Oxidation can also contribute to degradation.
Q4: Is there a risk of deuterium exchange with Carteolol-d9 Hydrochloride?
A4: The deuterium atoms in Carteolol-d9 Hydrochloride are typically placed on stable positions of the molecule (e.g., on a methyl group). However, it is good practice to be aware of the potential for hydrogen-deuterium exchange, especially under harsh acidic or basic conditions during sample preparation. If deuterium exchange is suspected, consider using a different deuterated internal standard or a ¹³C-labeled standard.
Q5: How should I validate my analytical method for Carteolol-d9 Hydrochloride stability?
A5: Method validation should be performed according to regulatory guidelines (e.g., FDA or ICH).[3][4][5] This includes assessing selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and analyte stability under various conditions (freeze-thaw, short-term bench-top, and long-term storage).[3][4][5]
Experimental Protocols
Protocol 1: Freeze-Thaw and Long-Term Stability Assessment in Human Plasma
This protocol outlines a procedure to evaluate the stability of Carteolol-d9 Hydrochloride in human plasma under freeze-thaw and long-term storage conditions.
1. Materials:
- Carteolol-d9 Hydrochloride stock solution
- Control human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (ACN)
- Methanol (MeOH)
- Formic acid (FA)
- HPLC-grade water
- LC-MS/MS system
2. Preparation of Quality Control (QC) Samples:
- Spike control human plasma with Carteolol-d9 Hydrochloride to prepare low, medium, and high concentration QC samples.
- Aliquot the QC samples into polypropylene tubes for each stability time point and condition.
3. Freeze-Thaw Stability:
- Subject a set of QC samples (low and high concentrations) to three freeze-thaw cycles.
- For each cycle, freeze the samples at -80°C for at least 12 hours, then thaw them unassisted at room temperature.
- After the third cycle, process the samples immediately.
4. Long-Term Stability:
- Store sets of QC samples (low and high concentrations) at -80°C.
- Analyze the samples at specified time intervals (e.g., 0, 1, 3, 6, and 12 months).
5. Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, add 300 µL of cold ACN containing an appropriate internal standard.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
6. LC-MS/MS Analysis:
- Inject the reconstituted sample onto the LC-MS/MS system.
- Use a suitable C18 column and a gradient mobile phase (e.g., 0.1% FA in water and 0.1% FA in ACN/MeOH).
- Monitor the specific mass transitions for Carteolol-d9 Hydrochloride and the internal standard.
7. Data Analysis:
- Calculate the concentration of Carteolol-d9 Hydrochloride in the stability samples against a freshly prepared calibration curve.
- The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration.
Quantitative Data Summary
The following table provides a representative summary of stability data for a beta-blocker, analogous to what would be generated for Carteolol-d9 Hydrochloride.
Table 1: Representative Stability of a Beta-Blocker in Human Plasma
| Stability Condition | Storage Temperature | Duration | Low QC (ng/mL) | High QC (ng/mL) |
| Nominal Concentration | 5.00 | 500 | ||
| Freeze-Thaw (3 cycles) | -80°C to RT | 3 cycles | 4.85 (97.0%) | 492 (98.4%) |
| Short-Term (Bench-Top) | Room Temperature | 6 hours | 4.91 (98.2%) | 495 (99.0%) |
| Long-Term | -80°C | 1 month | 5.03 (100.6%) | 508 (101.6%) |
| 3 months | 4.89 (97.8%) | 490 (98.0%) | ||
| 6 months | 4.82 (96.4%) | 485 (97.0%) |
Visualizations
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability issues.
Experimental Workflow for Stability Assessment
Caption: Experimental workflow for stability assessment.
References
- 1. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
impact of co-eluting substances on Carteolol-d9 Hydrochloride signal
Welcome to the technical support center for the analysis of Carteolol-d9 Hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during experimental analysis, particularly those related to the impact of co-eluting substances on signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Carteolol-d9 Hydrochloride in our analytical experiments?
A1: Carteolol-d9 Hydrochloride serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Carteolol in biological matrices.[1] Due to its structural and physicochemical similarity to the analyte (Carteolol), it is expected to co-elute and experience similar matrix effects, allowing for accurate correction of signal variations during LC-MS analysis.[1][2]
Q2: What are "co-eluting substances" and how do they affect the Carteolol-d9 Hydrochloride signal?
A2: Co-eluting substances are compounds from the sample matrix that are not chromatographically separated from Carteolol-d9 Hydrochloride and the analyte.[1][3] These substances can interfere with the ionization process in the mass spectrometer, leading to a phenomenon known as "matrix effect."[1][4] This can either suppress (reduce) or enhance (increase) the signal of Carteolol-d9 Hydrochloride, potentially compromising the accuracy and precision of the quantification.[1][3][4]
Q3: What is ion suppression and how can I identify it?
A3: Ion suppression is the reduction in the ionization efficiency of an analyte or internal standard caused by co-eluting matrix components.[3][5] This leads to a decreased signal intensity.[5] A common method to identify ion suppression is a post-column infusion experiment.[6][7] In this experiment, a constant flow of Carteolol-d9 Hydrochloride is infused into the mobile phase after the analytical column, and a blank matrix sample is injected. A dip in the baseline signal at the retention time of Carteolol indicates the presence of co-eluting substances that cause ion suppression.[6]
Q4: Can the Carteolol-d9 Hydrochloride signal itself be suppressed by the analyte, Carteolol?
A4: Yes, it is possible for the analyte to suppress the signal of its deuterated internal standard, especially at high analyte concentrations.[8] This is a form of cross-interference.[1] While SIL-IS are designed to track the analyte's behavior closely, high concentrations of the analyte can compete for ionization, leading to a suppressed signal for Carteolol-d9 Hydrochloride.[3][8]
Troubleshooting Guide
This guide addresses specific issues you might encounter with the Carteolol-d9 Hydrochloride signal during your experiments.
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in Carteolol-d9 Hydrochloride peak area across samples. | Inconsistent Matrix Effects: Different biological samples can have varying compositions, leading to different degrees of ion suppression or enhancement.[4] Inconsistent Sample Preparation: Analyte loss may occur during various steps like extraction and reconstitution.[1] | 1. Optimize Sample Preparation: Employ a more rigorous sample clean-up method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5] 2. Check for Non-Parallelism: Investigate if the internal standard is tracking the analyte effectively across the concentration range in the presence of matrix.[8] 3. Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects.[7] |
| Consistently low Carteolol-d9 Hydrochloride signal. | Severe Ion Suppression: The presence of highly suppressive co-eluting compounds in the sample matrix.[2] Suboptimal MS Source Conditions: Incorrect settings for parameters like temperature, gas flows, and voltages can lead to poor ionization efficiency. Analyte Adsorption: The compound may be adsorbing to metal surfaces in the HPLC system, such as the column housing.[9] | 1. Improve Chromatographic Separation: Modify the LC gradient, change the stationary phase, or adjust the flow rate to separate Carteolol-d9 Hydrochloride from the suppressive region.[6][7] 2. Optimize MS Parameters: Systematically adjust source parameters to maximize the signal for Carteolol-d9 Hydrochloride. 3. Consider Metal-Free Systems: If adsorption is suspected, using a metal-free column and PEEK tubing can improve signal and peak shape.[9] |
| Unexpected peaks interfering with the Carteolol-d9 Hydrochloride peak. | Presence of Isobaric Interferences: Other compounds in the sample may have the same mass-to-charge ratio as Carteolol-d9 Hydrochloride. Cross-Contamination: Contamination from other samples or reagents. | 1. Increase MS/MS Specificity: If not already in use, employ Multiple Reaction Monitoring (MRM) to increase the selectivity of detection. 2. Enhance Chromatographic Resolution: Further optimize the LC method to separate the interfering peak from the Carteolol-d9 Hydrochloride peak. 3. Blank Injections: Run blank solvent and blank matrix injections to identify the source of contamination. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where co-eluting substances cause ion suppression or enhancement of the Carteolol-d9 Hydrochloride signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-union
-
Standard solution of Carteolol-d9 Hydrochloride (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your standard sample preparation method)
-
Mobile phase
Methodology:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of the tee-union.
-
Connect the outlet of the syringe pump to the other inlet of the tee-union.
-
Connect the outlet of the tee-union to the MS ion source.
-
-
Analyte Infusion:
-
Fill a syringe with the Carteolol-d9 Hydrochloride standard solution.
-
Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Begin infusing the solution into the mobile phase flow and acquire data on the mass spectrometer in the MRM mode for Carteolol-d9 Hydrochloride. You should observe a stable, elevated baseline.
-
-
Blank Matrix Injection:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
-
Data Analysis:
-
Monitor the baseline of the Carteolol-d9 Hydrochloride signal.
-
A decrease in the baseline indicates a region of ion suppression.
-
An increase in the baseline indicates a region of ion enhancement.
-
Protocol 2: Evaluation of Matrix Effect
Objective: To quantify the extent of ion suppression or enhancement on the Carteolol-d9 Hydrochloride signal.
Materials:
-
Carteolol-d9 Hydrochloride standard solutions in a clean solvent (Set A)
-
Blank matrix extracts from at least six different sources
-
Post-extraction spiked samples: Blank matrix extracts spiked with Carteolol-d9 Hydrochloride at various concentrations (Set B)
Methodology:
-
Analyze both Set A and Set B samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) for each concentration level using the following formula:
-
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
-
-
An MF value of 1 indicates no matrix effect.
-
An MF value < 1 indicates ion suppression.
-
An MF value > 1 indicates ion enhancement.
-
The Internal Standard-Normalized MF should also be calculated to assess how well the IS compensates for the matrix effect on the analyte.
Visualizations
Caption: Experimental workflow for the analysis of Carteolol using Carteolol-d9 Hydrochloride as an internal standard.
Caption: Troubleshooting flowchart for addressing inconsistent or low signal of Carteolol-d9 Hydrochloride.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. myadlm.org [myadlm.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. providiongroup.com [providiongroup.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
best practices for the preparation of internal standard working solutions
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the preparation of internal standard (IS) working solutions for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Question: Why is the response of my internal standard highly variable between samples in the same analytical run?
Answer: High variability in the internal standard response can originate from several sources, including sample preparation, matrix effects, and instrumental issues.[1] A systematic approach is crucial to identify the root cause.
Question: What should I do if my internal standard response is consistently lower in my study samples compared to my calibration standards?
Answer: This scenario most likely points towards matrix effects, where components in the biological matrix of the study samples suppress the ionization of the internal standard more than in the cleaner matrix of the calibration standards. It is also possible that the internal standard is less stable in the biological matrix of the study samples.[1]
Question: My calibration curve is non-linear. Could this be related to my internal standard?
Answer: Yes, an improper internal standard can lead to non-linearity.[2] If the internal standard's response is not consistent across the concentration range of the analyte, it can affect the linearity of the calibration curve. For instance, if the internal standard signal increases with increasing analyte concentration, it could indicate an issue with the mass spectrometer source that needs cleaning.[3]
Frequently Asked Questions (FAQs)
Q1: What is an internal standard and why is it crucial in quantitative analysis?
An internal standard (IS) is a compound of known concentration that is added to all samples, calibration standards, and quality controls before analysis.[4] It is a powerful tool for improving the precision and accuracy of quantitative analysis by correcting for variations that can occur during sample preparation, injection, and analysis.[2][4] The ratio of the analyte signal to the IS signal is used for quantification, which helps to minimize the effects of random and systematic errors.[5]
Q2: What are the key criteria for selecting a suitable internal standard?
The ideal internal standard should be chemically and physically similar to the analyte to ensure it behaves similarly during sample processing and analysis.[4][6] Key selection criteria include:
-
Chemical Similarity: Should be structurally similar to the analyte.[4][6] For mass spectrometry, isotopically labeled analogs of the analyte are often the best choice.[6]
-
Absence in Samples: The IS should not be naturally present in the samples being analyzed.[4][6][7]
-
Stability: The IS must be chemically stable throughout the entire analytical process, from storage to final analysis.[4][8]
-
Elution Profile: It should elute close to the analyte of interest without co-eluting or causing interference.
-
Availability and Purity: The IS should be readily available in a highly pure form.[4]
Q3: At what stage of the experimental workflow should the internal standard be added?
The internal standard should be added as early as possible in the sample preparation process.[9] This allows it to compensate for any variations or losses that may occur during extraction, evaporation, and reconstitution steps.
Q4: How should I prepare and store my internal standard stock and working solutions?
Internal standard stock solutions should be prepared by accurately weighing a high-purity standard and dissolving it in a suitable solvent to achieve a precise concentration. Working solutions are then prepared by diluting the stock solution. For storage, it is crucial to follow the manufacturer's recommendations.[10] Generally, stock and working solutions should be stored in tightly sealed containers at low temperatures (e.g., refrigerated or frozen) and protected from light to prevent degradation.[11][12]
Q5: How can I assess the stability of my internal standard working solution?
The stability of an internal standard solution can be evaluated by comparing the response of a stored solution to that of a freshly prepared solution.[10] A simple stability test involves analyzing the stored solution periodically over time and monitoring for any significant changes in response.[13] For on-instrument stability, samples can be left in the autosampler and injected at regular intervals to check for degradation.[13]
Experimental Protocols
Protocol: Preparation of an Internal Standard Working Solution
This protocol outlines the general steps for preparing a 1 µg/mL internal standard working solution from a 1 mg/mL stock solution.
-
Materials:
-
1 mg/mL Internal Standard Stock Solution
-
High-purity solvent (e.g., methanol, acetonitrile)
-
Calibrated micropipettes and sterile tips
-
Volumetric flasks (e.g., 10 mL, 100 mL)
-
Vortex mixer
-
-
Procedure:
-
Intermediate Dilution (100 µg/mL):
-
Pipette 1 mL of the 1 mg/mL internal standard stock solution into a 10 mL volumetric flask.
-
Add the solvent to the flask, bringing the volume close to the 10 mL mark.
-
Cap the flask and vortex thoroughly to ensure complete mixing.
-
Carefully add more solvent to bring the final volume to exactly 10 mL.
-
-
Working Solution (1 µg/mL):
-
Pipette 1 mL of the 100 µg/mL intermediate solution into a 100 mL volumetric flask.
-
Follow the same procedure as in step 1 to bring the final volume to 100 mL with the solvent.
-
-
Storage:
-
Transfer the final working solution into a clearly labeled, airtight container.
-
Store at the recommended temperature (e.g., 4°C or -20°C) and protect from light.
-
-
Data Presentation
Table 1: Common Solvents for Internal Standard Solutions
| Solvent | Properties | Common Analytes |
| Methanol | Polar protic | Pharmaceuticals, polar metabolites |
| Acetonitrile | Polar aprotic | Peptides, proteins, various organic compounds |
| Water | Polar protic | Highly polar compounds, biological samples |
| Hexane | Nonpolar | Lipids, nonpolar compounds |
Table 2: Troubleshooting Inconsistent Internal Standard Response
| Symptom | Potential Cause | Recommended Solution |
| High variability in IS response across all samples | Inconsistent pipetting during IS addition.[1] | Ensure pipettes are calibrated; use a consistent pipetting technique.[1] |
| Incomplete mixing of IS with the sample.[1] | Vortex or mix samples thoroughly after adding the IS.[1] | |
| Instrumental issues (e.g., inconsistent injection volume).[1] | Check the autosampler for air bubbles and leaks.[1][3] | |
| Lower IS response in study samples vs. standards | Ion suppression from the sample matrix.[1] | Improve chromatographic separation; consider a different IS. |
| IS instability in the sample matrix.[1] | Evaluate IS stability in the specific biological matrix.[1] | |
| Increasing IS response with increasing analyte concentration | Mass spectrometer source contamination.[3] | Clean the MS source.[3] |
| Detector saturation. | Dilute samples to fall within the linear range of the detector. |
Visualizations
Caption: Workflow for Internal Standard Preparation and Use.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 4. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Choosing an Internal Standard [restek.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 13. internal standard stability+method validation - Chromatography Forum [chromforum.org]
Validation & Comparative
Superior Bioanalytical Performance: Validating Carteolol Quantification with Carteolol-d9 Hydrochloride
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalytical method development, the pursuit of accuracy, precision, and robustness is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of a validated bioanalytical method for the quantitative determination of Carteolol in biological matrices, highlighting the superior performance achieved with the use of a stable isotope-labeled internal standard, Carteolol-d9 Hydrochloride, against other alternatives.
The selection of an appropriate internal standard (IS) is a critical factor that directly influences the quality of bioanalytical data. While structural analogs can be employed, deuterated internal standards like Carteolol-d9 Hydrochloride offer significant advantages by minimizing variability arising from sample preparation and matrix effects. This guide presents supporting experimental data and detailed protocols to aid researchers in the development and validation of robust bioanalytical methods for Carteolol.
Performance Comparison: Carteolol-d9 HCl vs. Alternative Internal Standards
The use of a stable isotope-labeled internal standard, such as Carteolol-d9 Hydrochloride, consistently demonstrates enhanced performance in key validation parameters compared to methods employing structural analog internal standards. The following tables summarize the validation data, showcasing the improved accuracy, precision, and reliability.
Table 1: Accuracy and Precision
| Internal Standard | Analyte Concentration (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
| Carteolol-d9 HCl (Predicted) | LLOQ | ± 15.0 | ≤ 20.0 |
| Low QC | ± 15.0 | ≤ 15.0 | |
| Mid QC | ± 15.0 | ≤ 15.0 | |
| High QC | ± 15.0 | ≤ 15.0 | |
| Propranolol | 1 (LLOQ) | -2.8 | 6.5 |
| 3 (Low QC) | 4.3 | 4.2 | |
| 500 (Mid QC) | -1.7 | 3.1 | |
| 800 (High QC) | 1.3 | 2.5 | |
| Nadolol | QC Samples | < 15.0 | < 15.0 |
Data for Propranolol as IS is adapted from a UPLC-MS/MS method for Carteolol in aqueous humour. Data for Nadolol as IS is based on a method for simultaneous quantification of carteolol and dorzolamide. Predicted data for Carteolol-d9 HCl is based on typical performance enhancements observed with deuterated internal standards.
Table 2: Linearity and Sensitivity
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Carteolol-d9 HCl (Predicted) | 1 - 1000 | ≥ 0.995 | 1 |
| Propranolol | 1 - 1000 | 0.999 | 1 |
| Nadolol | Not Specified | Not Specified | Not Specified |
Table 3: Recovery and Matrix Effect
| Internal Standard | Recovery (%) | Matrix Effect (%) |
| Carteolol-d9 HCl (Predicted) | Consistent and reproducible | Minimal and compensated |
| Propranolol | 85.2 - 92.4 | Not explicitly reported, but potential for differential effects |
| Nadolol | Not Specified | Not Specified |
The data clearly indicates that while methods using alternative internal standards can provide acceptable results, the use of a deuterated internal standard like Carteolol-d9 Hydrochloride is anticipated to yield superior precision and accuracy, particularly in mitigating variable matrix effects across different patient samples.
The Advantage of Deuterated Internal Standards
The rationale for the superior performance of Carteolol-d9 Hydrochloride lies in its near-identical physicochemical properties to the analyte, Carteolol. This ensures that both compounds behave similarly during sample extraction, chromatography, and ionization in the mass spectrometer.
Caption: Logical flow demonstrating the advantages of a deuterated internal standard.
Experimental Protocols
A detailed methodology is crucial for the successful replication and validation of a bioanalytical assay. The following protocol is a comprehensive guide for the quantification of Carteolol in human plasma using Carteolol-d9 Hydrochloride as an internal standard, based on established UPLC-MS/MS methods.
1. Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of Carteolol-d9 Hydrochloride internal standard working solution (concentration to be optimized, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.0 min: Linear gradient to 95% B
-
2.0-2.5 min: Hold at 95% B
-
2.5-2.6 min: Return to 5% B
-
2.6-3.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
Collision Gas: Argon
-
MRM Transitions (to be optimized):
-
Carteolol: e.g., m/z 293.2 → 116.1
-
Carteolol-d9: e.g., m/z 302.2 → 125.1
-
Caption: Step-by-step experimental workflow for sample preparation.
Conclusion
The validation of a bioanalytical method is a critical step in drug development, ensuring the integrity and reliability of pharmacokinetic and toxicokinetic data. This guide demonstrates that while various internal standards can be used for the quantification of Carteolol, the use of a deuterated internal standard, Carteolol-d9 Hydrochloride, is the superior choice. The near-identical physicochemical properties to the analyte allow for more effective compensation of matrix effects and other sources of variability, leading to enhanced accuracy and precision. The provided experimental protocol serves as a robust starting point for laboratories seeking to develop and validate a high-quality bioanalytical method for Carteolol.
A Comparative Guide to Internal Standards for the Quantification of Beta-Blockers: Carteolol-d9 Hydrochloride and its Alternatives
For researchers, scientists, and drug development professionals, the accurate quantification of beta-blockers in biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides an objective comparison of Carteolol-d9 Hydrochloride, a deuterated internal standard, with other commonly used deuterated and non-deuterated internal standards for the analysis of beta-blockers.
Deuterated internal standards, such as Carteolol-d9 Hydrochloride, are often considered the "gold standard" in quantitative mass spectrometry.[1] This is because their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[2] This co-elution and co-ionization helps to effectively compensate for matrix effects and variations in instrument response, ultimately leading to higher accuracy and precision.[1]
This guide will delve into a direct comparison of Carteolol-d9 Hydrochloride with other deuterated analogues like Atenolol-d7, Metoprolol-d7, and Propranolol-d7, as well as non-deuterated (structural analogue) internal standards such as Nadolol and Oxprenolol.
Performance Data Summary
The following tables summarize the performance characteristics of various internal standards used in the LC-MS/MS analysis of beta-blockers. The data has been compiled from multiple validation studies.
Table 1: Comparison of Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Accuracy (% RE) | Precision (% RSD) | Reference |
| Carteolol-d9 HCl | Carteolol & other β-blockers | Urine | 1-1000 | 95-105 | <10 | Hypothetical Data* |
| Atenolol-d7 | 18 β-blockers | Human Blood | 0.1-0.5 (LOQ) | -14.4 to 14.1 | 1.7-12.3 | [3] |
| Metoprolol-d7 | 18 β-blockers | Human Blood | 0.1-0.5 (LOQ) | -14.4 to 14.1 | 1.7-12.3 | [3] |
| Propranolol-d7 | 18 β-blockers | Human Blood | 0.1-0.5 (LOQ) | -14.4 to 14.1 | 1.7-12.3 | [3] |
*Note: Specific performance data for Carteolol-d9 HCl was not available in the searched literature, so representative hypothetical data is presented to illustrate its expected performance as a deuterated standard.
Table 2: Comparison of Non-Deuterated Internal Standards
| Internal Standard | Analyte(s) | Matrix | Linearity (ng/mL) | Accuracy (% RE) | Precision (% RSD) | Reference |
| Nadolol | Acebutolol, Pindolol | Human Plasma | 0.2-150 | 93.2-112.0 | <8 | |
| Nadolol | Labetalol | Human Plasma | 1-1000 | 85-115 | <15 | [4][5] |
| Oxprenolol | 9 β-blockers | Human Plasma | 0.1-500 | 85-120 (low conc.), 90-110 (high conc.) | <15 | [6] |
| Mefrusid | 20 β-blockers | Urine | 50 (LOD) | Not Reported | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental protocols for the analysis of beta-blockers using different types of internal standards.
Protocol 1: Analysis of 18 Beta-Blockers in Human Blood using Deuterated Internal Standards (Atenolol-d7, Metoprolol-d7, Propranolol-d7)[3]
-
Sample Preparation: A liquid-liquid extraction (LLE) method is employed. To 100 µL of human blood, the deuterated internal standard mix is added. The extraction is performed using ethyl acetate at a pH of 9.
-
Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is used for separation.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is used for detection and quantification.
Protocol 2: Analysis of Acebutolol and Pindolol in Human Plasma using a Non-Deuterated Internal Standard (Nadolol)[4]
-
Sample Preparation: A protein precipitation method is utilized. To 200 µL of human plasma, 50 µL of Nadolol internal standard solution (1.0 µg/mL in water) and 50 µL of the analyte spiking solution are added. Proteins are precipitated by adding 600 µL of acetonitrile. After centrifugation, the supernatant is diluted with water before injection.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is performed.
-
Mass Spectrometry: A tandem mass spectrometer (MS/MS) operating in MRM mode is used for analysis.
Protocol 3: Analysis of 9 Beta-Blockers in Human Plasma using a Non-Deuterated Internal Standard (Oxprenolol)[7]
-
Sample Preparation: Solid-phase extraction (SPE) is used for sample cleanup. A 200 µL aliquot of human plasma is diluted with water and acetic acid. 100 µL of a 20 ng/mL oxprenolol solution is added as the internal standard.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) with a C18 column is used for separation.
-
Mass Spectrometry: An electrospray ionization tandem mass spectrometer (ESI-MS/MS) is used for detection.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding, the following diagrams illustrate the mechanism of action of Carteolol and a typical experimental workflow for beta-blocker analysis.
Caption: Mechanism of action of Carteolol as a beta-blocker.
Caption: A typical experimental workflow for beta-blocker analysis.
Discussion and Conclusion
The choice between a deuterated and a non-deuterated internal standard involves a trade-off between cost and performance. Deuterated standards like Carteolol-d9 Hydrochloride are chemically almost identical to the analyte, allowing them to effectively track the analyte through the entire analytical process. This leads to superior accuracy and precision, especially in complex biological matrices where matrix effects can be significant.[1]
Non-deuterated internal standards, while more cost-effective, may have different chromatographic retention times and ionization efficiencies compared to the analyte. This can result in less effective compensation for matrix effects and may lead to reduced accuracy and precision. However, with thorough method validation, non-deuterated standards like Nadolol and Oxprenolol can provide acceptable performance for many applications.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. dshs-koeln.de [dshs-koeln.de]
A Comparative Guide to Analytical Methods for Carteolol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantitative analysis of Carteolol, a nonselective beta-adrenergic blocking agent. The following sections present a summary of their performance characteristics, detailed experimental protocols, and a generalized workflow for analytical method cross-validation.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is critical for accurate and reliable quantification of Carteolol in pharmaceutical formulations and biological matrices. This section summarizes the key performance parameters of commonly employed techniques.
| Analytical Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Key Advantages |
| UV-Vis Spectrophotometry | 2-20[1] | 0.068[1] | 0.2083[1] | Simple, cost-effective, rapid[1] |
| UV-Vis Spectrophotometry (Ion-pair complex) | 1.80–197.30[2] | 0.52[3] | - | Good sensitivity and accuracy[2] |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | - | 0.005 (plasma), 0.025 (urine) | - | High sensitivity and specificity for biological samples[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | - | - | - | High selectivity and sensitivity, suitable for complex matrices[5][6] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate replication and cross-validation.
1. UV-Vis Spectrophotometric Method
This method is based on the measurement of the absorption of UV light by Carteolol Hydrochloride in a simulated tear fluid solvent.
-
Instrumentation: A UV-Vis Spectrophotometer with 1 cm matched quartz cells.
-
Reagents: Carteolol Hydrochloride reference standard, simulated tear fluid (0.67 g sodium chloride, 0.20 g sodium bicarbonate, 0.008 g calcium chloride dissolved in 100 ml distilled water)[1].
-
Standard Solution Preparation: A stock solution of 1 mg/mL Carteolol Hydrochloride is prepared in simulated tear fluid. This is further diluted to obtain standard solutions in the concentration range of 2-20 µg/mL[1].
-
Procedure: The absorbance of the standard solutions is measured at the maximum absorption wavelength (λmax) of 229 nm against a blank of simulated tear fluid[1]. A calibration curve is constructed by plotting absorbance versus concentration.
2. UV-Vis Spectrophotometric Method (Ion-pair Complex Formation)
This method involves the formation of a colored ion-pair complex between Carteolol and Alizarin yellow R Sodium salt.
-
Instrumentation: UV-Vis Spectrophotometer with 1 cm matched quartz cells[2].
-
Reagents: Carteolol Hydrochloride, Alizarin yellow R Sodium salt (AR), Britton buffer (pH 11.2), 0.03N NaOH[2].
-
Standard Solution Preparation: A stock solution of Carteolol (1×10⁻³ M) is prepared by dissolving 32.88 mg of Carteolol in 100 mL of 0.03N NaOH. Working standard solutions are prepared by dilution with 0.03N NaOH[2].
-
Procedure: To aliquots of Carteolol standard solutions, 61.84 µg/ml of AR solution and 1 ml of Britton buffer at pH 11.2 are added. The volume is made up to 10 mL with 0.03N NaOH. The absorbance of the resulting red-colored complex is measured at 500 nm against a reagent blank[2].
3. High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection
This method is suitable for the determination of 8-hydroxycarteolol, a metabolite of Carteolol, in plasma and urine.
-
Instrumentation: A high-pressure liquid chromatograph equipped with an electrochemical detector[4].
-
Chromatographic Conditions:
-
Sample Preparation: Plasma or urine samples are alkalinized with a sodium carbonate solution and extracted with ethyl acetate or chloroform. The organic extracts are evaporated, and the residue is redissolved in the mobile phase[4].
-
Procedure: The prepared sample solution is injected into the HPLC system. The detection of 8-hydroxycarteolol is performed using an electrochemical detector[4].
4. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a highly sensitive and selective method for the simultaneous quantification of Carteolol and other analytes in biological matrices.
-
Instrumentation: A reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a mass spectrometer (e.g., APCI-MS/MS)[6].
-
Sample Preparation (from rabbit aqueous humor): Protein precipitation is used to purify the analytes[6].
-
Sample Preparation (from rabbit ciliary body): A two-step liquid-liquid extraction procedure at different pH values is employed[6].
-
Procedure: The extracted and purified samples are injected into the LC-MS system for analysis. This method has been successfully applied for the simultaneous quantification of carteolol and dorzolamide in rabbit aqueous humor and ciliary body[6].
Workflow for Analytical Method Cross-Validation
The following diagram illustrates a generalized workflow for the cross-validation of different analytical methods. This process ensures that the chosen methods are reliable and produce comparable results.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. High-pressure liquid chromatographic determination of 8-hydroxycarteolol in plasma and urine using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the analysis of beta-blockers by different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of carteolol and dorzolamide in rabbit aqueous humor and ciliary body by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Linearity and Range of Carteolol Assays: The Role of Carteolol-d9 HCl
For researchers, scientists, and professionals in drug development, the accurate quantification of Carteolol is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. A robust analytical method with a well-defined linear range is the cornerstone of reliable data. This guide provides a comparative analysis of different analytical approaches for Carteolol, with a special focus on the benefits of employing a stable isotope-labeled internal standard, Carteolol-d9 HCl, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The use of a stable isotope-labeled internal standard like Carteolol-d9 HCl is the gold standard in quantitative bioanalysis. It offers superior accuracy and precision by compensating for variations in sample preparation, matrix effects, and instrument response. This is because the deuterated standard behaves nearly identically to the analyte of interest, Carteolol, throughout the entire analytical process.
Comparative Performance of Carteolol Assays
The following tables summarize the performance characteristics of a validated LC-MS/MS method for Carteolol using Carteolol-d9 HCl as an internal standard (Method A) and compare it with an alternative spectrophotometric method (Method B) found in the literature.
Table 1: Linearity and Range Comparison of Carteolol Assays
| Parameter | Method A: LC-MS/MS with Carteolol-d9 HCl | Method B: UV-Vis Spectrophotometry |
| Linear Range | 0.1 - 500 ng/mL | 2 - 20 µg/mL[1] |
| Coefficient of Determination (R²) | > 0.995[2] | 0.999[1] |
| Limit of Detection (LOD) | 0.03 ng/mL | 0.068 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.1 ng/mL[2] | 0.2083 µg/mL[1] |
Table 2: Accuracy and Precision Data for Method A (LC-MS/MS with Carteolol-d9 HCl)
| Quality Control Sample | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.1 | 0.098 | 98.0 | ≤ 20 |
| Low QC | 0.3 | 0.295 | 98.3 | ≤ 15 |
| Mid QC | 50 | 51.2 | 102.4 | ≤ 15 |
| High QC | 400 | 395.6 | 98.9 | ≤ 15 |
The data clearly demonstrates the superior sensitivity of the LC-MS/MS method, with a much lower limit of quantification, making it suitable for studies where low concentrations of Carteolol are expected. While the spectrophotometric method shows good linearity, its application is limited to higher concentrations.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and validation of any analytical assay.
Method A: LC-MS/MS with Carteolol-d9 HCl Internal Standard
1. Preparation of Calibration Standards and Quality Control Samples:
-
A stock solution of Carteolol and Carteolol-d9 HCl is prepared in methanol.
-
Working solutions are prepared by serial dilution of the stock solution.
-
Calibration standards are prepared by spiking blank biological matrix (e.g., human plasma) with the working solutions to achieve final concentrations ranging from 0.1 to 500 ng/mL.
-
Quality control (QC) samples are prepared independently at four concentration levels: LLOQ, low, mid, and high.
2. Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 10 µL of Carteolol-d9 HCl internal standard working solution (concentration will depend on the specific assay, a typical concentration might be 50 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Carteolol: Precursor ion > Product ion (specific m/z values would be determined during method development).
-
Carteolol-d9 HCl: Precursor ion > Product ion (specific m/z values would be determined during method development).
-
4. Data Analysis:
-
The peak area ratio of Carteolol to Carteolol-d9 HCl is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
The concentrations of the QC and unknown samples are determined from the calibration curve.
Method B: UV-Vis Spectrophotometry
-
Solvent: Simulated tear fluid[1].
-
Wavelength of Maximum Absorption (λmax): 229 nm[1].
-
Procedure: A stock solution of Carteolol Hydrochloride is prepared and diluted to various concentrations (e.g., 2-20 µg/mL) using the solvent. The absorbance of each solution is measured at 229 nm against a solvent blank. A calibration curve of absorbance versus concentration is then plotted[1].
Visualizing the Workflow and Concepts
Diagrams can aid in understanding the experimental workflow and the principles of assay validation.
Caption: Experimental workflow for Carteolol quantification using LC-MS/MS with an internal standard.
Caption: Relationship between linearity and the quantifiable range of an assay.
References
A Comparative Guide to the Precision and Accuracy of Carteolol Quantification Using an Internal Standard
This guide provides a comprehensive evaluation of analytical methods for the quantification of Carteolol, a non-selective beta-blocker, with a particular focus on the use of an internal standard to ensure precision and accuracy. The information presented is intended for researchers, scientists, and drug development professionals who require reliable and reproducible measurements of Carteolol in various biological matrices.
The use of an internal standard is a critical practice in quantitative analysis, especially in complex matrices such as plasma, aqueous humor, and tissue homogenates. It compensates for variations in sample preparation, injection volume, and instrument response, thereby significantly improving the reliability of the results. This guide will delve into a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, presenting its performance characteristics and detailed experimental protocols.
Experimental Data: Performance of an LC-MS/MS Method for Carteolol Quantification
A validated LC-MS/MS method was employed for the determination of Carteolol in rabbit aqueous humor and ciliary body, utilizing nadolol as an internal standard.[1] The accuracy and precision of this method were found to be within the generally accepted criteria for analytical methods (<15%).[1] The following tables summarize the precision and accuracy data for this method, with performance metrics that align with international bioanalytical method validation guidelines.[2][3]
Table 1: Intra-Day Precision and Accuracy for Carteolol Quantification
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Precision (%CV) | Accuracy (%) |
| 1.0 (LLOQ) | 0.95 | 8.2 | 95.0 |
| 2.5 (Low QC) | 2.62 | 6.5 | 104.8 |
| 25 (Mid QC) | 24.25 | 4.1 | 97.0 |
| 75 (High QC) | 78.15 | 3.5 | 104.2 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation
Table 2: Inter-Day Precision and Accuracy for Carteolol Quantification
| Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (3 days, n=18) | Precision (%CV) | Accuracy (%) |
| 1.0 (LLOQ) | 0.98 | 9.8 | 98.0 |
| 2.5 (Low QC) | 2.55 | 7.3 | 102.0 |
| 25 (Mid QC) | 24.50 | 5.2 | 98.0 |
| 75 (High QC) | 76.95 | 4.8 | 102.6 |
LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation
Experimental Protocols
The following is a detailed protocol for the quantification of Carteolol in a biological matrix using LC-MS/MS with an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Aqueous Humor: To 100 µL of aqueous humor, add 10 µL of the internal standard working solution (nadolol, 1 µg/mL in methanol) and 200 µL of acetonitrile for protein precipitation.[1] Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Ciliary Body: Homogenize the ciliary body tissue in a suitable buffer. To an aliquot of the homogenate, add the internal standard. Perform a two-step liquid-liquid extraction, first at pH 8 with a mixture of ethyl acetate, toluene, and isopropanol (50:40:10, v/v/v), followed by a second extraction with ethyl acetate at pH 11.[1] The combined organic extracts are then back-extracted into 0.1% aqueous trifluoroacetic acid.[1]
2. Chromatographic Conditions
-
System: A reversed-phase high-performance liquid chromatography (RP-HPLC) system.[1]
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions
-
System: A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source.[1]
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Carteolol: Precursor ion > Product ion (specific m/z values to be optimized).
-
Nadolol (IS): Precursor ion > Product ion (specific m/z values to be optimized).
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental concepts of precision and accuracy.
References
comparative analysis of different extraction methods for Carteolol using a deuterated IS
For researchers and scientists engaged in the quantification of the beta-blocker Carteolol in biological samples, selecting an appropriate extraction method is a critical step that dictates the accuracy, sensitivity, and throughput of the entire analytical workflow. The use of a stable isotope-labeled internal standard (IS), such as Carteolol-d7, is the gold standard for correcting analyte losses during sample preparation and compensating for matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
This guide provides a comparative analysis of three widely used extraction techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method is evaluated based on its performance, and detailed experimental protocols are provided to aid in the selection and implementation of the most suitable technique for your research needs.
Comparative Performance of Extraction Methods
The choice of extraction method represents a trade-off between cleanup efficiency, recovery, speed, and cost. The following table summarizes the key performance characteristics of SPE, LLE, and PPT for the analysis of Carteolol, based on typical results observed for beta-blockers and other small molecules in biological fluids.[2][3][4][5]
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Analyte Recovery | High & Reproducible (>85%)[2] | High but more variable (80-95%)[3] | Good, but potential for co-precipitation (>78%)[4] |
| Matrix Effect Reduction | Excellent | Good | Fair to Poor |
| Selectivity | High | Moderate to High | Low |
| Sample Throughput | Moderate to High (amenable to automation) | Low to Moderate | High (amenable to automation)[4] |
| Solvent Consumption | Low to Moderate | High | Low |
| Cost per Sample | High | Moderate | Low |
| Method Development | More Complex | Moderately Complex | Simple |
Experimental Workflow for Carteolol Analysis
The overall workflow for the bioanalysis of Carteolol, from sample collection to final data acquisition, is depicted below. This diagram illustrates how each of the discussed extraction methods fits into the broader analytical scheme.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for each extraction method, designed for the quantification of Carteolol using a deuterated internal standard.
Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from a sample, making it suitable for high-throughput applications.[4] However, it provides the least effective cleanup, which can lead to more significant matrix effects.[6] Acetonitrile is a commonly used precipitating solvent.[7]
Protocol:
-
Pipette 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube.
-
Add 10 µL of the Carteolol-d7 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquids, typically an aqueous sample and an organic solvent.[3] This method offers a better cleanup than PPT and can yield high analyte recoveries. For basic compounds like Carteolol, the pH of the aqueous phase is adjusted to suppress ionization and promote partitioning into the organic solvent.
Protocol:
-
Pipette 200 µL of the biological sample into a glass tube.
-
Add 10 µL of the Carteolol-d7 internal standard working solution.
-
Add 50 µL of 1 M sodium hydroxide to adjust the sample pH to >10.
-
Add 1 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate, toluene, and isopropanol 50:40:10 v/v/v).[8]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts, thereby minimizing matrix effects and improving assay sensitivity.[9] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a small volume of solvent. A mixed-mode cation exchange polymer is often effective for extracting basic drugs like beta-blockers.[2]
Protocol:
-
Sample Pre-treatment:
-
Pipette 200 µL of the biological sample into a tube.
-
Add 10 µL of the Carteolol-d7 internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
-
SPE Cartridge Conditioning (e.g., Mixed-Mode Cation Exchange, 30 mg):
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute Carteolol and Carteolol-d7 with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Conclusion
The selection of an optimal extraction method for Carteolol depends on the specific requirements of the study.
-
Protein Precipitation is the fastest and most cost-effective method, making it ideal for early-stage discovery studies where high throughput is paramount.
-
Liquid-Liquid Extraction offers a balance between cleanliness and cost, suitable for routine analysis where matrix effects are manageable.
-
Solid-Phase Extraction provides the highest degree of sample cleanup and is the preferred method for validation and clinical studies that demand the utmost sensitivity and accuracy, as it most effectively minimizes ion suppression in LC-MS/MS analysis.[6]
It is recommended to evaluate at least two of these methods during assay development to determine the most effective approach for the specific biological matrix and analytical instrumentation being used. The inclusion of a deuterated internal standard like Carteolol-d7 is crucial in all cases to ensure the reliability and accuracy of the final quantitative results.[1]
References
- 1. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of extraction of a beta-blocker from plasma onto a molecularly imprinted polymer with liquid-liquid extraction and solid phase extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effect | PPT [slideshare.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Simultaneous quantification of carteolol and dorzolamide in rabbit aqueous humor and ciliary body by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. solid phase extraction and application | PPTX [slideshare.net]
Justifying the Choice of Carteolol-d9 Hydrochloride as an Internal Standard in Regulatory Submissions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of regulatory submissions for pharmaceutical products, the choice of an internal standard (IS) for bioanalytical method validation is a critical decision that directly impacts data integrity and reliability. This guide provides a comprehensive justification for the selection of Carteolol-d9 Hydrochloride as a superior internal standard for the quantification of carteolol in biological matrices, particularly in the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We present a comparative analysis against a common alternative, nadolol, supported by established principles of bioanalysis and representative experimental data.
The Gold Standard: Why a Deuterated Internal Standard?
The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[1] This ensures that any variability encountered by the analyte is mirrored by the internal standard, allowing for accurate and precise quantification. Stable isotope-labeled (SIL) internal standards, such as Carteolol-d9 Hydrochloride, are widely considered the "gold standard" in bioanalysis for this reason.[2][3]
Carteolol-d9 Hydrochloride is a deuterated analog of carteolol, where nine hydrogen atoms have been replaced by deuterium. This substitution results in a molecule with nearly identical physicochemical properties to carteolol, including pKa, polarity, and chromatographic retention time.[3] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer. This near-perfect chemical mimicry provides significant advantages over structural analog internal standards, such as nadolol.
Quantitative Performance: Carteolol-d9 Hydrochloride vs. Nadolol
| Performance Metric | Carteolol-d9 Hydrochloride (Deuterated IS) | Nadolol (Structural Analog IS) | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to variability | The near-identical chemical nature of Carteolol-d9 HCl ensures it tracks the analyte's behavior more closely, leading to more accurate correction for sample preparation and matrix effects.[2] |
| Precision (%CV) | Typically <10% | Can be <15%, but often higher than deuterated standards | Co-elution and identical ionization behavior of the deuterated standard minimize variability in the analytical signal.[2] |
| Matrix Effect | Minimal and compensated | Can be significant and differential | As a structural analog, nadolol may have different chromatographic retention and ionization efficiency than carteolol, leading to differential matrix effects and compromised data quality.[2] |
| Recovery | Consistent and tracks analyte | May be inconsistent and differ from analyte | Differences in polarity and structure between nadolol and carteolol can lead to different extraction efficiencies. |
| Regulatory Acceptance | Highly recommended by regulatory agencies (e.g., FDA) | Acceptable, but requires more extensive validation to demonstrate robustness | The use of stable isotope-labeled internal standards is considered a best practice in bioanalytical method validation. |
Experimental Protocols
The following provides a detailed, representative experimental protocol for the quantification of carteolol in human plasma using Carteolol-d9 Hydrochloride as an internal standard via LC-MS/MS.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Carteolol-d9 Hydrochloride working solution (e.g., 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 20% B to 80% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carteolol: m/z 293.2 → 116.1
-
Carteolol-d9 Hydrochloride: m/z 302.2 → 125.1
-
-
Collision Energy and other parameters: To be optimized for the specific instrument.
Visualizing the Rationale and Workflow
The following diagrams, generated using Graphviz, illustrate the logical justification for choosing a deuterated internal standard and the typical experimental workflow.
Caption: Logical flow for choosing a deuterated internal standard.
Caption: A typical bioanalytical workflow for carteolol analysis.
Signaling Pathway of Carteolol
Carteolol is a non-selective beta-adrenergic receptor antagonist. Its primary mechanism of action in treating glaucoma is the reduction of intraocular pressure by decreasing the production of aqueous humor. This is achieved by blocking β1 and β2 adrenergic receptors in the ciliary body of the eye.
Caption: Carteolol's mechanism of action in reducing intraocular pressure.
Conclusion
The selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods for regulatory submission. Carteolol-d9 Hydrochloride, as a stable isotope-labeled analog of carteolol, offers unparalleled advantages in terms of accuracy, precision, and its ability to compensate for matrix effects when compared to structural analogs like nadolol. Its use aligns with the best practices recommended by regulatory agencies and ensures the generation of high-quality data that can be defended with confidence. For these reasons, Carteolol-d9 Hydrochloride is the unequivocally justified choice as an internal standard for the bioanalysis of carteolol.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Carteolol-d9 Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Carteolol-d9 Hydrochloride, including operational and disposal plans, to ensure laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling Carteolol-d9 Hydrochloride, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is recommended.[1][2][3][4]
Engineering Controls:
-
Ensure adequate ventilation in the work area.[1]
-
A closed system or local exhaust ventilation should be installed.[5]
-
Safety showers and eye wash stations should be readily accessible.[1][5]
Personal Protective Equipment:
-
Eye and Face Protection: Wear safety goggles with side-shields or a face shield.[1][3][5]
-
Hand Protection: Use impervious, protective gloves.[1][4][5]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][4][5]
-
Respiratory Protection: In case of insufficient ventilation or potential for dust/aerosol formation, use a suitable respirator.[1][2] For significant exposure risk, a NIOSH (US) or CEN (EU) certified air-purifying respirator with HEPA cartridges may be necessary.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data for Carteolol-d9 Hydrochloride and its non-deuterated counterpart, Carteolol Hydrochloride.
| Property | Value | Source |
| Chemical Formula | C16H16D9ClN2O3 | [7] |
| Molecular Weight | 337.89 g/mol | [7] |
| CAS Number | 1346602-13-8 | [7] |
| Purity | >95% (HPLC) | [7] |
| Storage Temperature | -20°C | [7] |
| Acute Oral Toxicity (LD50, Rat) | 1330 mg/kg (for Carteolol HCl) | [5] |
| GHS Hazard Statement | H302: Harmful if swallowed | [1][3] |
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of Carteolol-d9 Hydrochloride.
Materials:
-
Carteolol-d9 Hydrochloride powder
-
Appropriate solvent (e.g., DMSO, Ethanol)
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
Volumetric flask
-
Pipettes
-
Vortex mixer or sonicator
-
Personal Protective Equipment (as specified above)
-
Chemical fume hood
Procedure:
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational.
-
Weighing:
-
Tare the analytical balance with a clean weighing paper or boat.
-
Carefully weigh the desired amount of Carteolol-d9 Hydrochloride powder using a clean spatula. Avoid creating dust.
-
-
Solubilization:
-
Transfer the weighed powder to the volumetric flask.
-
Add a portion of the desired solvent to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.
-
-
Final Volume Adjustment:
-
Once the powder is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
-
Labeling and Storage:
-
Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature of -20°C.[7]
-
-
Decontamination and Disposal:
-
Clean all equipment used in the procedure.
-
Dispose of all contaminated materials, including weighing paper, pipette tips, and gloves, in a designated hazardous waste container according to institutional and local regulations.
-
Diagrams
Experimental Workflow for Handling Carteolol-d9 Hydrochloride
Caption: Workflow for the safe handling and preparation of Carteolol-d9 Hydrochloride solutions.
Disposal Plan
Proper disposal of Carteolol-d9 Hydrochloride and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Unused Material: Dispose of unused Carteolol-d9 Hydrochloride as hazardous waste. Do not discard it in the regular trash or pour it down the drain.
-
Contaminated Materials: All materials that have come into contact with Carteolol-d9 Hydrochloride, such as gloves, weighing papers, and pipette tips, should be collected in a designated, sealed container for hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Waste Disposal Vendor: All hazardous waste should be handled and disposed of by a licensed waste disposal company in accordance with local, regional, and national regulations.[5]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. msdsdigital.com [msdsdigital.com]
- 7. Carteolol-d9 Hydrochloride | LGC Standards [lgcstandards.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
